4-(Methylamino)cyclohexanol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(methylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJKFWFDNIIACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944997, DTXSID401300499 | |
| Record name | 4-(Methylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(Methylamino)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22348-38-5, 22348-44-3, 2987-05-5 | |
| Record name | 4-(Methylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(Methylamino)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(methylamino)-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(methylamino)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1r,4r)-4-(methylamino)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
cis and trans isomers of 4-(Methylamino)cyclohexanol
An In-depth Technical Guide to the Cis and Trans Isomers of 4-(Methylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis, stereochemistry, and characterization of the , compounds of interest in medicinal chemistry and drug development due to their structural relationship to pharmacologically active molecules. The distinct spatial arrangement of the functional groups in these isomers can lead to significant differences in their biological activity and physicochemical properties.
Stereochemistry and Conformational Analysis
The stereoisomerism in this compound arises from the relative orientation of the hydroxyl (-OH) and methylamino (-NHCH₃) groups on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. These geometric differences dictate the preferred chair conformations and the axial/equatorial positioning of the substituents, which in turn influences their reactivity and interaction with biological targets.
The thermodynamically more stable conformation for the trans isomer is predicted to have both the hydroxyl and methylamino groups in equatorial positions, minimizing steric hindrance. For the cis isomer, one substituent will necessarily be in an axial position while the other is equatorial in the most stable chair conformation.
Caption: Chair conformations of cis and trans-4-(Methylamino)cyclohexanol.
Synthesis and Separation
The synthesis of can be approached through several routes, often resulting in a mixture of both isomers that require subsequent separation.
A common synthetic strategy involves the reduction of a 4-(methylamino)cyclohexanone precursor. The choice of reducing agent can influence the diastereoselectivity of the reaction. For instance, catalytic hydrogenation or reduction with metal hydrides can be employed.
Alternatively, the synthesis can start from p-aminophenol, followed by N-methylation and subsequent catalytic hydrogenation of the aromatic ring. This method also typically yields a mixture of cis and trans isomers.
Separation of the cis and trans isomers is commonly achieved through chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).[1] The different polarities of the two isomers, arising from their distinct three-dimensional structures and the accessibility of the polar hydroxyl and amino groups, allow for their separation on a stationary phase. Fractional crystallization can also be an effective method for separating isomers if there is a significant difference in their solubilities.[2]
Characterization and Spectroscopic Data
The characterization of the relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are invaluable for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring, especially the proton attached to the carbon bearing the hydroxyl group (the carbinol proton), are highly sensitive to the axial or equatorial orientation of the substituents.
In the more stable chair conformation of the trans isomer, where both substituents are equatorial, the carbinol proton is axial and will typically exhibit large axial-axial coupling constants with the adjacent axial protons. In the cis isomer, the carbinol proton will be either axial or equatorial depending on which substituent is axial, leading to different coupling patterns.
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The O-H and N-H stretching vibrations will appear as broad bands in the region of 3200-3600 cm⁻¹. The C-N and C-O stretching vibrations will be observed in the fingerprint region (1000-1300 cm⁻¹). While the IR spectra of the two isomers are expected to be broadly similar, subtle differences in the fingerprint region may be observed due to the different molecular symmetries.
Quantitative Data
Below is a table summarizing the available quantitative data for the isomers of this compound. It is important to note that detailed experimental data for these specific compounds is not extensively published; therefore, some data is derived from supplier information and comparison with closely related structures.
| Property | cis-4-(Methylamino)cyclohexanol | trans-4-(Methylamino)cyclohexanol | Reference |
| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO | [3] |
| Molecular Weight | 129.20 g/mol | 129.20 g/mol | [3] |
| CAS Number | 177906-46-6 (as hydrochloride) | 22348-44-3 | [3] |
| Physical Form | Solid (hydrochloride) | Solid | |
| Purity | ≥97% (hydrochloride) | 95% | [3] |
| Storage Temperature | 4°C, protect from light (hydrochloride) | 2-8°C, inert atmosphere | [3] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound isomers. These should be adapted and optimized based on specific laboratory conditions and safety considerations.
Protocol 1: Synthesis via Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxycyclohexanone in methanol.
-
Amine Addition: Add an aqueous solution of methylamine to the flask.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 6-7 using a suitable acid (e.g., acetic acid).
-
Reducing Agent: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
-
Reaction: Allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by column chromatography.
Protocol 2: Spectroscopic Characterization
-
NMR Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Analyze the chemical shifts, integration, and coupling constants to determine the structure and stereochemistry. Pay close attention to the multiplicity of the carbinol proton.
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The number of unique carbon signals will confirm the symmetry of the molecule.
-
IR Sample Preparation: Prepare a sample for IR analysis, for example, as a thin film on a salt plate or as a KBr pellet.
-
IR Analysis: Acquire an IR spectrum and identify the characteristic absorption bands for the O-H, N-H, C-H, C-N, and C-O bonds.
Logical Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of the .
Caption: Experimental workflow for this compound isomers.
Conclusion
The represent an interesting case study in stereoisomerism. Their synthesis, separation, and characterization require a solid understanding of organic chemistry principles. For drug development professionals, the ability to isolate and characterize pure stereoisomers is crucial, as the biological activity and pharmacokinetic properties can vary significantly between isomers. Further research into the pharmacological profiles of the individual could reveal important structure-activity relationships.
References
The Stereochemistry of 4-(Methylamino)cyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylamino)cyclohexanol is a disubstituted cyclohexane derivative with stereochemical properties that are crucial for its interaction with biological systems. The presence of two substituents on the cyclohexane ring, a hydroxyl group and a methylamino group, gives rise to cis and trans diastereomers. The spatial arrangement of these functional groups, dictated by the chair conformation of the cyclohexane ring, significantly influences the molecule's polarity, reactivity, and biological activity. Understanding the stereochemistry of this compound is therefore paramount for its application in medicinal chemistry and drug development, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or associated with adverse effects. This guide provides an in-depth analysis of the stereochemical aspects of this compound, including its synthesis, conformational analysis, and spectroscopic characterization.
Introduction
Substituted cyclohexanes are fundamental structural motifs in a vast array of biologically active molecules and pharmaceutical agents. The non-planar, chair-like conformation of the cyclohexane ring results in two distinct substituent positions: axial and equatorial. The relative orientation of multiple substituents as either cis (on the same side of the ring) or trans (on opposite sides of the ring) leads to the formation of diastereomers with unique three-dimensional structures and, consequently, different physicochemical and biological properties.
This compound possesses two stereogenic centers, leading to the existence of cis and trans isomers. The interplay between the hydroxyl and methylamino groups in these isomers governs their conformational preferences and their potential as building blocks in the synthesis of more complex molecules. This document serves as a comprehensive technical resource on the stereochemistry of this compound.
Synthesis and Separation of Stereoisomers
The synthesis of this compound typically results in a mixture of cis and trans isomers. Stereoselective synthetic routes or efficient separation techniques are therefore necessary to isolate the desired stereoisomer.
General Synthetic Approach: Reductive Amination
A common method for the synthesis of this compound is the reductive amination of 4-hydroxycyclohexanone with methylamine. This reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the final product. The stereochemical outcome of the reduction step is influenced by the choice of reducing agent and reaction conditions.
Experimental Protocol: Reductive Amination of 4-Hydroxycyclohexanone
-
Reaction Setup: To a solution of 4-hydroxycyclohexanone (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF), an aqueous solution of methylamine (1.2 eq) is added at room temperature.
-
Imine Formation: The reaction mixture is stirred for 1-2 hours to allow for the formation of the corresponding imine/enamine intermediate.
-
Reduction: The mixture is cooled to 0 °C, and a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise. The choice of a less sterically hindered reducing agent often favors the formation of the thermodynamically more stable trans isomer.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield a mixture of cis- and trans-4-(Methylamino)cyclohexanol.
Separation of Cis and Trans Isomers
The separation of the resulting diastereomeric mixture can be achieved through several methods:
-
Fractional Crystallization: This classical technique relies on the differential solubility of the cis and trans isomers or their salts (e.g., hydrochlorides) in a particular solvent system. By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized.
-
Column Chromatography: Silica gel column chromatography is a widely used method for separating diastereomers. The choice of eluent system is critical for achieving good separation, with solvent mixtures of varying polarity (e.g., dichloromethane/methanol or hexane/ethyl acetate/isopropyl alcohol) being commonly employed.
Conformational Analysis
The stereochemistry of this compound is best understood by examining the conformational equilibria of its cis and trans isomers. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In disubstituted cyclohexanes, the substituents can occupy either axial or equatorial positions, and the relative stability of the conformers is determined by the steric interactions of these substituents.
Trans-4-(Methylamino)cyclohexanol
In the trans isomer, the hydroxyl and methylamino groups are on opposite sides of the cyclohexane ring. This allows for a chair conformation where both substituents can occupy equatorial positions, which is the most stable arrangement. In this diequatorial conformation, steric hindrance is minimized. The alternative diaxial conformation is highly disfavored due to significant 1,3-diaxial interactions between the substituents and the axial hydrogens on the ring.
Caption: Chair conformations of trans-4-(Methylamino)cyclohexanol.
Cis-4-(Methylamino)cyclohexanol
For the cis isomer, the hydroxyl and methylamino groups are on the same side of the ring. This necessitates that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. The two possible chair conformers will therefore have different energies depending on which substituent occupies the sterically more demanding axial position. Generally, the conformer with the larger substituent in the equatorial position is favored. The relative steric bulk of the hydroxyl and methylamino groups will determine the position of the conformational equilibrium.
Caption: Chair conformations of cis-4-(Methylamino)cyclohexanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of this compound isomers. The chemical shifts (δ) and coupling constants (J) of the cyclohexane ring protons are highly dependent on their axial or equatorial orientation.
Predicted ¹H NMR Data
Based on data from analogous compounds such as 4-methylcyclohexanol and 4-aminocyclohexanol, the following are predicted ¹H NMR characteristics:
-
Axial Protons: Generally resonate at a higher field (lower ppm) compared to their equatorial counterparts.
-
Equatorial Protons: Typically resonate at a lower field (higher ppm).
-
Coupling Constants: The coupling constant between adjacent axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz).
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers
| Proton | trans-4-(Methylamino)cyclohexanol (Diequatorial) | cis-4-(Methylamino)cyclohexanol (Axial OH, Equatorial NHMe) | cis-4-(Methylamino)cyclohexanol (Equatorial OH, Axial NHMe) |
| H-1 (CHOH) | ~3.5 (multiplet, broad) | ~4.0 (multiplet, narrow) | ~3.5 (multiplet, broad) |
| H-4 (CHNHMe) | ~2.7 (multiplet, broad) | ~3.2 (multiplet, broad) | ~3.0 (multiplet, narrow) |
| N-CH₃ | ~2.4 (singlet) | ~2.4 (singlet) | ~2.4 (singlet) |
| Cyclohexyl H (axial) | ~1.0 - 1.4 | ~1.0 - 1.5 | ~1.0 - 1.5 |
| Cyclohexyl H (equatorial) | ~1.8 - 2.1 | ~1.6 - 2.0 | ~1.6 - 2.0 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Predicted ¹³C NMR Data
The ¹³C NMR chemical shifts are also indicative of the stereochemistry. Carbons bearing axial substituents are generally shielded (resonate at a higher field) compared to those with equatorial substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Carbon | trans-4-(Methylamino)cyclohexanol (Diequatorial) | cis-4-(Methylamino)cyclohexanol (Axial OH, Equatorial NHMe) | cis-4-(Methylamino)cyclohexanol (Equatorial OH, Axial NHMe) |
| C-1 (CHOH) | ~70 | ~65 | ~70 |
| C-4 (CHNHMe) | ~58 | ~58 | ~53 |
| N-CH₃ | ~34 | ~34 | ~34 |
| C-2, C-6 | ~35 | ~32 | ~30 |
| C-3, C-5 | ~31 | ~28 | ~26 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Importance in Drug Development
The distinct three-dimensional structures of the cis and trans isomers of this compound can lead to significant differences in their biological activity. In drug design, one stereoisomer may bind to a biological target with high affinity and elicit a therapeutic response, while the other isomer may be inactive or even produce undesirable side effects. Therefore, the synthesis and characterization of stereochemically pure this compound derivatives are critical for the development of safe and effective pharmaceuticals. The principles of stereochemistry outlined in this guide are fundamental to the rational design and synthesis of novel drug candidates incorporating this versatile chemical scaffold.
Conclusion
The stereochemistry of this compound is a critical aspect that dictates its physical, chemical, and biological properties. The cis and trans isomers exhibit distinct conformational preferences, which can be elucidated through spectroscopic techniques, particularly NMR. A thorough understanding of these stereochemical features is essential for researchers and scientists working in the field of organic synthesis and medicinal chemistry, as it enables the targeted synthesis of specific isomers for applications in drug discovery and development. The methodologies and data presented in this guide provide a foundational understanding for the stereocontrolled synthesis and characterization of this important class of compounds.
physical and chemical properties of 4-(Methylamino)cyclohexanol
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Methylamino)cyclohexanol, tailored for researchers, scientists, and professionals in drug development. This document includes key data, experimental protocols, and safety information.
Core Properties and Data
This compound is a chemical compound that serves as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents such as antidepressants.[1] It exists as cis and trans stereoisomers.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Data for both the general compound and its specific isomers are included where available.
| Property | Value | Source |
| Molecular Formula | C7H15NO | [2] |
| Molecular Weight | 129.2 g/mol | [3] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Boiling Point | 123°-129° C (at 22 mmHg) | [4] |
| Physical Form | Solid | |
| Purity | 95% - 97% | [2] |
| Storage Temperature | Refrigerator (2-8°C), Keep in dark place, inert atmosphere |
Isomer-Specific CAS Numbers:
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrogenation of p-methylaminophenol.[4]
Materials:
-
p-Methylaminophenol (17g)
-
Methanol (200 ml)
-
Triethylamine (20 ml)
-
5% Rhodium on Alumina catalyst (9 g)
-
Chloroform (500 ml)
-
5% aqueous Sodium Hydroxide (NaOH) solution (200 ml)
-
Hydrogen gas
Procedure:
-
Combine p-methylaminophenol, triethylamine, and 5% rhodium on alumina in methanol within a suitable reaction vessel.
-
Pressurize the vessel with hydrogen gas to 3 to 4 atmospheres.
-
Heat the mixture to a temperature of 60° to 70° C.
-
Maintain these conditions while shaking the mixture for 16 hours to facilitate hydrogenation.
-
After the reaction period, filter the mixture to remove the catalyst.
-
Concentrate the mother liquor and evaporate it to dryness.
-
To the resulting residue, add chloroform and a 5% aqueous NaOH solution.
-
Separate the chloroform layer, wash it with water, and then concentrate it.
-
Purify the final product by distillation under reduced pressure to yield 4-methylaminocyclohexanol.[4]
Caption: Synthesis workflow for this compound.
Safety and Handling
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS signal word for this chemical is "Warning".
Personal Protective Equipment (PPE):
-
Respiratory Protection: A government-approved respirator should be worn.[5]
-
Hand Protection: Use compatible, chemical-resistant gloves.[5] Gloves should be inspected before use and disposed of properly after.[6]
-
Eye Protection: Chemical safety goggles are required.[5]
Handling and Storage:
-
Avoid breathing vapor and contact with eyes, skin, and clothing.[5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[5]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[5]
-
Ingestion: If the person is conscious, wash out their mouth with water.[5]
In all cases of exposure, it is crucial to seek medical attention.[5]
Application in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural features, including the secondary amine and hydroxyl group on a cyclohexane scaffold, make it a versatile building block for creating more complex molecules with potential therapeutic applications. For instance, it can be used as a precursor for synthesizing antidepressants and other drugs.[1] The development of analytical methods, such as non-aqueous titrations, is important for determining the potency of drug substances derived from this intermediate.[7]
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. This compound, CasNo.2987-05-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. trans-4-(Methylamino)cyclohexanol - [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. Safety Guideline [chemtrack.org]
- 6. capotchem.com [capotchem.com]
- 7. jetir.org [jetir.org]
A Technical Guide to 4-(Methylamino)cyclohexanol: Properties, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(methylamino)cyclohexanol, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. A detailed experimental protocol for its synthesis is provided. Furthermore, this guide explores the significant role of this compound derivatives in drug development, with a particular focus on the synthesis and mechanism of action of the widely used analgesic, Tramadol. The dual-action signaling pathway of Tramadol, involving mu-opioid receptor agonism and serotonin-norepinephrine reuptake inhibition, is elucidated through a detailed diagram. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in medicinal chemistry and drug development.
Chemical Identity and Properties
This compound is a cycloaliphatic amino alcohol. It exists as cis and trans isomers. The general CAS number for the mixture of isomers is 2987-05-5, while the trans-isomer is specifically identified by CAS number 22348-44-3.[1][2]
| Property | Value | Reference |
| CAS Number | 2987-05-5 | [1][3] |
| CAS Number (trans-isomer) | 22348-44-3 | [2] |
| Molecular Formula | C₇H₁₅NO | [3] |
| Molecular Weight | 129.2 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid | [1] |
| Purity | ≥95% | [1][2] |
| Storage Temperature | Refrigerator | [1] |
Synthesis of this compound
A common synthetic route to this compound involves the catalytic hydrogenation of p-methylaminophenol.
Experimental Protocol: Hydrogenation of p-Methylaminophenol
This protocol describes the synthesis of 4-methylaminocyclohexanol from p-methylaminophenol using a rhodium-alumina catalyst.
Materials:
-
p-Methylaminophenol
-
Methanol
-
Triethylamine
-
5% Rhodium on alumina
-
Chloroform
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Water
-
Hydrogen gas
Equipment:
-
High-pressure hydrogenation apparatus (shaker type)
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a high-pressure reaction vessel, combine 17 g of p-methylaminophenol, 200 mL of methanol, 20 mL of triethylamine, and 9 g of 5% rhodium on alumina catalyst.
-
Seal the vessel and introduce hydrogen gas to a pressure of 3 to 4 atmospheres.
-
Heat the mixture to 60-70 °C and shake for 16 hours to facilitate hydrogenation.
-
After the reaction is complete, cool the vessel and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
To the residue, add 500 mL of chloroform and 200 mL of 5% aqueous NaOH solution and transfer to a separatory funnel.
-
Shake the funnel and allow the layers to separate. Collect the organic (chloroform) layer.
-
Wash the organic layer with water.
-
Concentrate the chloroform layer using a rotary evaporator.
-
Purify the resulting residue by distillation under reduced pressure to yield 4-methylaminocyclohexanol.
Application in Drug Development: The Synthesis of Tramadol
This compound and its derivatives are valuable building blocks in medicinal chemistry, notably in the synthesis of analgesics and antidepressants.[4] A prominent example is the synthesis of Tramadol, a centrally acting analgesic. The synthesis of Tramadol typically proceeds through the key intermediate, 2-(dimethylaminomethyl)cyclohexanone.
Experimental Workflow: Synthesis of Tramadol
The following diagram illustrates the general synthetic workflow for Tramadol, starting from cyclohexanone.
Caption: Synthetic workflow for Tramadol hydrochloride.
Mechanism of Action of Tramadol: A Dual Signaling Pathway
Tramadol exhibits a unique dual mechanism of action, contributing to its analgesic efficacy. It acts as a weak agonist at the μ-opioid receptor and also inhibits the reuptake of serotonin and norepinephrine.[5][6][7][8]
Signaling Pathway of Tramadol's Analgesic Effect
The diagram below illustrates the dual signaling pathways modulated by Tramadol and its active metabolite, O-desmethyltramadol (M1).
Caption: Dual mechanism of action of Tramadol.
Tramadol is metabolized in the liver to O-desmethyltramadol (M1), which is a more potent agonist of the μ-opioid receptor than the parent compound.[5][8][9] Activation of this G-protein coupled receptor (GPCR) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channel activity.[10][11][12] This results in reduced neuronal excitability and decreased release of nociceptive neurotransmitters. Concurrently, the parent tramadol molecule inhibits the reuptake of serotonin and norepinephrine by blocking their respective transporters (SERT and NET).[5][13][14] The increased synaptic concentrations of these monoamines enhance the activity of descending inhibitory pain pathways.[15][16]
Conclusion
This compound is a fundamentally important intermediate in synthetic organic and medicinal chemistry. Its utility is highlighted by its role in the synthesis of complex pharmaceutical agents like Tramadol. A thorough understanding of its properties, synthesis, and the biological activities of its derivatives is crucial for the development of new and improved therapeutics. The dual-action mechanism of Tramadol, stemming from a single molecular scaffold, exemplifies the intricate structure-activity relationships that can be explored starting from versatile building blocks like this compound. This guide provides a foundational resource for scientists and researchers aiming to leverage this compound in their drug discovery and development endeavors.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Pharmacological Aspects of the Effects of Tramadol on G-Protein Coupled Receptors [jstage.jst.go.jp]
- 4. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]
- 5. Tramadol - Wikipedia [en.wikipedia.org]
- 6. elearning.aljazeera.net [elearning.aljazeera.net]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]
- 9. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological aspects of the effects of tramadol on G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. anesthesiaexperts.com [anesthesiaexperts.com]
- 13. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. painphysicianjournal.com [painphysicianjournal.com]
- 16. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 4-(Methylamino)cyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 4-(Methylamino)cyclohexanol. Due to the limited availability of public domain experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic analysis. It also serves as a template for the presentation of experimental data upon acquisition.
Chemical Structure and Isomerism
This compound exists as two diastereomers: cis and trans. The relative orientation of the hydroxyl (-OH) and methylamino (-NHCH₃) groups on the cyclohexane ring dictates the isomer.
-
trans-4-(Methylamino)cyclohexanol: The hydroxyl and methylamino groups are on opposite faces of the cyclohexane ring. The CAS number for the trans isomer is 22348-44-3.[1][2][3]
-
cis-4-(Methylamino)cyclohexanol: The hydroxyl and methylamino groups are on the same face of the cyclohexane ring. The CAS number for the hydrochloride salt of the cis isomer is 948883-68-9.[4]
Spectroscopic Data Summary
The following tables summarize the expected and, where available, reported spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted)
| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| trans | H-1 (CH-OH) | ~3.4 - 3.6 | m | - |
| H-4 (CH-NH) | ~2.5 - 2.7 | m | - | |
| -NHCH₃ | ~2.4 | s | - | |
| Cyclohexyl H | ~1.0 - 2.0 | m | - | |
| -OH, -NH | Broad singlet | - | - | |
| cis | H-1 (CH-OH) | ~3.8 - 4.0 | m | - |
| H-4 (CH-NH) | ~2.8 - 3.0 | m | - | |
| -NHCH₃ | ~2.4 | s | - | |
| Cyclohexyl H | ~1.2 - 1.8 | m | - | |
| -OH, -NH | Broad singlet | - | - |
Note: Predicted values are based on the analysis of similar structures such as trans-4-Aminocyclohexanol.[5] Actual experimental values may vary.
Table 2: ¹³C NMR Data (Predicted)
| Isomer | Carbon | Chemical Shift (ppm) |
| trans | C-1 (CH-OH) | ~69 - 72 |
| C-4 (CH-NH) | ~58 - 61 | |
| -NHCH₃ | ~34 - 36 | |
| Cyclohexyl C | ~25 - 35 | |
| cis | C-1 (CH-OH) | ~65 - 68 |
| C-4 (CH-NH) | ~55 - 58 | |
| -NHCH₃ | ~34 - 36 | |
| Cyclohexyl C | ~22 - 32 |
Note: Predicted values are based on established substituent effects on cyclohexane rings.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions (Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (alkane) | 2850 - 3000 | Strong |
| C-O Stretch (alcohol) | 1050 - 1150 | Strong |
| C-N Stretch (amine) | 1020 - 1250 | Medium |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| Ionization Mode | Fragment | m/z (Expected) | Notes |
| EI | [M]⁺ | 129.1154 | Molecular Ion |
| [M-H₂O]⁺ | 111.1048 | Loss of water | |
| [M-CH₃]⁺ | 114.0919 | Loss of a methyl group | |
| [CH₂=NHCH₃]⁺ | 44.0500 | Common fragment from N-methylamines | |
| ESI | [M+H]⁺ | 130.1232 | Protonated Molecule |
Note: The molecular weight of this compound (C₇H₁₅NO) is 129.20 g/mol .[1][3]
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR.
-
Reference the chemical shifts to the deuterated solvent peaks.
-
IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation:
-
For Electron Ionization (EI), a GC-MS system is typically used.
-
For Electrospray Ionization (ESI), an LC-MS or direct infusion system is appropriate.
-
-
Data Acquisition:
-
EI-MS: Introduce the sample via a GC inlet. Acquire data over a mass range of m/z 40-400.
-
ESI-MS: Infuse the sample solution directly into the ion source. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.
References
- 1. CAS 22348-44-3 | trans-4-methylamino-cyclohexanol - Synblock [synblock.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. trans-4-(Methylamino)cyclohexanol - [sigmaaldrich.com]
- 4. cis-4-(MethylaMino)cyclohexanol hydrochloride(948883-68-9) 1H NMR [m.chemicalbook.com]
- 5. trans-4-Aminocyclohexanol(27489-62-9) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to the Solubility of 4-(Methylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
While specific quantitative solubility data for 4-(Methylamino)cyclohexanol is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its determination and understanding. The principles and methodologies outlined herein are intended to empower researchers to systematically evaluate the solubility of this compound in various solvents, a critical step in many chemical and pharmaceutical development processes.
Understanding the Solubility of this compound
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is primarily influenced by its molecular structure, which contains both polar and non-polar functional groups. The hydroxyl (-OH) and the secondary amine (-NHCH₃) groups are polar and capable of hydrogen bonding, suggesting potential solubility in polar solvents like water and alcohols. Conversely, the cyclohexyl ring is non-polar, which may contribute to solubility in less polar organic solvents.
The interplay of these groups, along with factors such as temperature, pressure, and the pH of the solvent, will ultimately determine the extent of its solubility.
Data Presentation: A Template for Experimental Data
Given the absence of published data, the following table is provided as a structured template for researchers to record their experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Observations |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Toluene | ||||
| Hexane | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
Equilibrium Solubility Method (Shake-Flask Method)
This is a widely used method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
A selection of solvents of varying polarities
-
Scintillation vials or other suitable sealed containers
-
A constant temperature shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
A suitable analytical technique for quantification (e.g., HPLC, GC, UV-Vis spectroscopy)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution is constant).
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the working range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Crystal Dissolution Method
This method can provide a faster estimation of solubility.
Materials:
-
Same as the Equilibrium Solubility Method.
Procedure:
-
Prepare a series of solutions of this compound in the chosen solvent at different concentrations.
-
Place a known amount of the solid compound into each solution.
-
Observe the samples over time. The lowest concentration at which the solid does not completely dissolve provides an estimate of the solubility.
-
For a more quantitative approach, monitor the concentration of the solute in the solution over time using a suitable analytical technique. The concentration at which the dissolution rate becomes zero is the solubility.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Factors Influencing Solubility.
Conformational Analysis of 4-(Methylamino)cyclohexanol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational analysis of cis- and trans-4-(methylamino)cyclohexanol. Understanding the three-dimensional structure and conformational preferences of such molecules is paramount in medicinal chemistry and drug design, as these factors critically influence molecular interactions and biological activity. This document outlines the fundamental principles governing the conformational behavior of these isomers, details experimental and computational methodologies for their study, and presents expected quantitative data in a comparative format.
Introduction to Conformational Isomerism in Substituted Cyclohexanes
The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). For substituted cyclohexanes, the relative stability of different chair conformations is largely dictated by steric interactions.
A key destabilizing factor is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring.[1][2] Consequently, cyclohexane conformations that place bulky substituents in the equatorial position are generally more stable.[3][4]
For 1,4-disubstituted cyclohexanes like 4-(methylamino)cyclohexanol, we must consider both cis and trans geometric isomers. Each of these isomers can exist as an equilibrium of two chair conformations, which interconvert via a process known as ring flipping.
Conformational Analysis of trans-4-(Methylamino)cyclohexanol
The trans isomer has one substituent on the "up" face of the ring and one on the "down" face. This arrangement allows for a diequatorial conformation where both the methylamino and hydroxyl groups occupy equatorial positions. The alternative chair conformation, adopted after a ring flip, would place both substituents in axial positions.
The diequatorial conformation of trans-4-(methylamino)cyclohexanol is overwhelmingly favored at equilibrium.[5] This is because the diaxial conformation would introduce significant steric strain from 1,3-diaxial interactions between the substituents and the axial hydrogens.[5]
The relative energies of the conformers can be estimated using A-values, which represent the free energy difference between the axial and equatorial conformations for a given substituent.
| Conformer | Substituent Positions | Key Steric Interactions | Relative Energy (kcal/mol) | Population at 298 K (%) |
| trans-diequatorial | -OH (eq), -NHMe (eq) | Minimal | 0 | >99.9 |
| trans-diaxial | -OH (ax), -NHMe (ax) | 1,3-diaxial (-OH, H), 1,3-diaxial (-NHMe, H) | ~3.1 | <0.1 |
Note: A-values for -OH and -NHMe are approximately 1.0 kcal/mol and 2.1 kcal/mol, respectively. The combined energy difference in the diaxial conformer makes it highly unstable.
Conformational Analysis of cis-4-(Methylamino)cyclohexanol
In the cis isomer, both substituents are on the same face of the ring. This means that in any chair conformation, one substituent must be axial and the other equatorial. Ring flipping interconverts the positions of the two groups.
The conformational equilibrium will favor the chair form where the larger substituent (methylamino group) occupies the more sterically favorable equatorial position, forcing the smaller hydroxyl group into the axial position.
The energy difference between the two conformers of the cis isomer is determined by the difference in the A-values of the two substituents.
| Conformer | Substituent Positions | Key Steric Interactions | Relative Energy (kcal/mol) | Population at 298 K (%) |
| cis-(ax,eq) | -OH (ax), -NHMe (eq) | 1,3-diaxial (-OH, H) | 0 | ~85 |
| cis-(eq,ax) | -OH (eq), -NHMe (ax) | 1,3-diaxial (-NHMe, H) | ~1.1 | ~15 |
Note: The relative energy is estimated as the difference in A-values (2.1 - 1.0 = 1.1 kcal/mol).
Experimental and Computational Protocols
Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the conformation of cyclohexane derivatives.[5] The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, which in turn is determined by their axial or equatorial positions.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[5]
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (≥300 MHz).
-
Spectral Analysis:
-
Identify the signals corresponding to the protons on C1 and C4 (the carbons bearing the substituents).
-
The width of the signal for the proton attached to the same carbon as a substituent can indicate its orientation. A broad signal with large coupling constants is characteristic of an axial proton (due to large axial-axial couplings), while a narrow signal with smaller coupling constants suggests an equatorial proton.
-
For the trans isomer, the protons at C1 and C4 in the dominant diequatorial conformer will both be axial, showing large trans-diaxial couplings.
-
For the cis isomer, one of these protons will be axial and the other equatorial. The equilibrium mixture will show population-averaged coupling constants.
-
-
Variable Temperature (VT) NMR: To study the dynamics of ring flipping, NMR spectra can be acquired at different temperatures. At low temperatures, the interconversion may be slow enough on the NMR timescale to observe signals for both individual conformers.
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to calculate the energies of different conformations and predict their relative stabilities.
Computational Protocol: DFT Calculations
-
Structure Building: Construct the initial 3D structures of the possible chair conformations for both cis and trans isomers using molecular modeling software (e.g., Avogadro, GaussView).[1][2]
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies and Gibbs free energies.
-
Energy Comparison: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and predict the equilibrium populations.
Visualizing Conformational Equilibria and Workflows
References
In-Depth Technical Guide on the Theoretical and Computational Studies of 4-(Methylamino)cyclohexanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct theoretical and computational studies on 4-(Methylamino)cyclohexanol are limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available data for the closely related and structurally similar analog, trans-4-aminocyclohexanol, to infer the probable characteristics and methodologies applicable to this compound.
Core Concepts: Conformational Analysis and Stability
The conformational landscape of substituted cyclohexanes is fundamental to their chemical reactivity and biological activity. For this compound, as with its analog trans-4-aminocyclohexanol, the cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.
The key determinant of stability for stereoisomers of 4-substituted cyclohexanols is the minimization of steric hindrance. The most stable conformation for the trans isomer of 4-aminocyclohexanol is the chair form, where both the amino (-NH₂) and hydroxyl (-OH) groups occupy equatorial positions.[1] This diequatorial arrangement avoids unfavorable 1,3-diaxial interactions that would destabilize a conformation with axial substituents.[1] While the cyclohexane ring can undergo a "ring flip," this process would force the substituents into axial positions, leading to significant steric strain. Consequently, the diequatorial conformer is overwhelmingly favored at equilibrium.[1] It is highly probable that trans-4-(Methylamino)cyclohexanol follows the same principle, with the methylamino and hydroxyl groups preferentially occupying equatorial positions.
Computational and Spectroscopic Data
Due to the lack of specific data for this compound, the following tables summarize experimental and computational data for its analogs, primarily cis- and trans-4-aminocyclohexanol. These values provide a reliable reference for predicting the properties of the target molecule.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm) for 4-Aminocyclohexanol Isomers
| Proton | cis-4-Aminocyclohexanol (in D₂O) | trans-4-Aminocyclohexanol (in D₂O) | Key Distinguishing Features |
| H-1 (CH-OH) | ~3.96 (m) | ~3.58 (m) | The H-1 proton in the cis isomer is equatorial and thus resonates at a lower field (higher ppm) compared to the axial H-1 proton in the trans isomer.[2] |
| H-4 (CH-NH₂) | ~3.20 (m) | ~2.65 (m) | Similar to H-1, the equatorial H-4 proton in the cis isomer is deshielded relative to the axial H-4 proton in the trans isomer.[2] |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm) for 4-Aminocyclohexanol Isomers
| Carbon | cis-4-Aminocyclohexanol | trans-4-Aminocyclohexanol | Key Distinguishing Features |
| C-1 (CH-OH) | ~65.5 | ~69.5 | The carbon bearing the hydroxyl group in the cis isomer (axial OH) is shielded compared to the trans isomer (equatorial OH). |
| C-4 (CH-NH₂) | ~45.0 | ~50.0 | The carbon bearing the amino group in the cis isomer (equatorial NH₂) is at a lower field than in the trans isomer (axial NH₂). |
Note: Specific chemical shifts can vary with the solvent and experimental conditions. Data is inferred from typical values for substituted cyclohexanes.
Table 3: Computed Properties of trans-4-Aminocyclohexanol
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol [3] |
| XLogP3-AA | -0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 115.099714038 Da[3] |
| Monoisotopic Mass | 115.099714038 Da[3] |
| Topological Polar Surface Area | 46.2 Ų[3] |
| Heavy Atom Count | 8 |
| Complexity | 66.9[3] |
These properties were computationally generated and are available in the PubChem database for 4-aminocyclohexanol.[3]
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and characterization of 4-substituted cyclohexanols, based on methodologies reported for analogous compounds.
Synthesis of trans-4-Aminocyclohexanol
A common synthetic route to trans-4-aminocyclohexanol involves the stereoselective reduction of 4-hydroxycyclohexanone followed by amination. A one-pot chemoenzymatic method has been developed for the synthesis of both cis and trans isomers.[4]
Protocol for One-Pot Synthesis of trans-4-Aminocyclohexanol:
-
Reaction Setup: In a reaction vessel, 1,4-cyclohexanedione is used as the starting material.[4]
-
Enzymatic Reduction: A regioselective ketoreductase (KRED) is employed for the selective mono-reduction of the diketone to yield 4-hydroxycyclohexanone.[4]
-
Enzymatic Transamination: A stereocomplementary amine transaminase (ATA) is then used to convert the intermediate into trans-4-aminocyclohexanol with good to excellent diastereomeric ratios.[4]
-
Work-up and Isolation: The product is isolated from the reaction mixture using standard extraction and purification techniques, such as crystallization.
NMR Spectroscopic Analysis for Conformational Determination
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the conformation of cyclic molecules.[1] The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle, as described by the Karplus equation.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the 4-aminocyclohexanol isomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[1][2]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher).[2]
-
Spectral Analysis: Analyze the chemical shifts and coupling constants of the H-1 (proton on the carbon with the -OH group) and H-4 (proton on the carbon with the -NH₂ group) signals. For trans-4-aminocyclohexanol, the H-1 proton typically exhibits a large axial-axial coupling constant (around 11.2 Hz) and a smaller axial-equatorial coupling constant (around 3.9 Hz), confirming the axial position of this proton and thus the diequatorial conformation of the substituents.[1]
Visualization of Methodologies
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of 4-aminocyclohexanol.
Logical Flow for Conformational Analysis
Caption: Logical flow for determining the most stable conformation.
Signaling Pathways and Biological Relevance
While specific signaling pathways for this compound are not documented, its structural analog, trans-4-aminocyclohexanol, is a key intermediate in the synthesis of the mucolytic drug Ambroxol.[5] Ambroxol's mechanism of action involves the stimulation of surfactant production in the lungs and the reduction of mucus viscosity. Although a direct signaling pathway for the cyclohexanol moiety itself is not the primary mode of action, its rigid structure is crucial for the overall shape of the drug molecule, enabling it to bind to its therapeutic targets.
Derivatives of 4-amino-4-arylcyclohexanones have been investigated for their analgesic activity, suggesting that this chemical scaffold can interact with receptors in the central nervous system.[6][7] The nature and position of substituents on the aryl ring significantly influence the analgesic potency.[6] This indicates that the 4-aminocyclohexanol core serves as a valuable scaffold for presenting functional groups in a specific spatial orientation for receptor binding.
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound by leveraging data from its close analog, trans-4-aminocyclohexanol. The principles of conformational analysis, spectroscopic characterization, and synthetic methodologies discussed herein are directly applicable to the study of this compound. Further dedicated computational and experimental research on the title compound is warranted to fully elucidate its unique properties and potential applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Methylamino)cyclohexanol: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylamino)cyclohexanol is a pivotal synthetic intermediate in medicinal chemistry, primarily recognized for its role as a versatile building block in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its utility in the development of antidepressant and analgesic drugs. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a valuable resource for researchers in the field.
Introduction and Historical Context
The precise first synthesis and discovery of this compound is not extensively documented in readily available literature. However, its emergence as a significant chemical entity is closely tied to the exploration of aminocyclohexanol derivatives in medicinal chemistry. A key early disclosure of a synthesis method for this compound is found in U.S. Patent 4,298,739. This patent, with a priority date in the late 1970s, focused on the preparation of various substituted aminocyclohexanols, highlighting their potential as intermediates in the synthesis of more complex molecules.
The scientific interest in the 4-aminocyclohexanol scaffold grew from the understanding that the cyclohexane ring provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. The presence of both a hydroxyl and a secondary amine group in this compound offers two reactive centers for further chemical modifications, making it a valuable precursor for creating diverse molecular architectures. Its derivatives have been investigated for a range of biological activities, most notably for their potential as central nervous system agents.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is crucial for its application in synthesis. The compound exists as cis and trans isomers, each with distinct physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO | --INVALID-LINK-- |
| Molecular Weight | 129.20 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | Commercially available data |
| Boiling Point | 123-129 °C at 22 mmHg | PrepChem |
| CAS Number (cis) | 22348-44-3 | PrepChem |
| CAS Number (trans) | 22348-38-5 | PrepChem |
-
¹H NMR: Expected signals would include a multiplet for the proton attached to the hydroxyl-bearing carbon, multiplets for the cyclohexane ring protons, a singlet for the N-methyl protons, and a broad singlet for the amine and hydroxyl protons (which may exchange with D₂O).
-
¹³C NMR: Expected signals would include a peak for the carbon attached to the hydroxyl group, peaks for the other cyclohexane ring carbons, and a peak for the N-methyl carbon.
-
IR Spectroscopy: Characteristic peaks would be expected for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and C-N stretch (~1100-1200 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 129, with fragmentation patterns corresponding to the loss of water, methyl, and other fragments of the cyclohexane ring.
Synthesis of this compound
A well-established method for the synthesis of this compound is through the catalytic hydrogenation of p-methylaminophenol. This process is detailed in U.S. Patent 4,298,739.
Experimental Protocol: Catalytic Hydrogenation of p-Methylaminophenol
Materials:
-
p-Methylaminophenol
-
Methanol
-
Triethylamine
-
5% Rhodium on alumina catalyst
-
Hydrogen gas
-
Chloroform
-
5% aqueous Sodium Hydroxide solution
-
Water
Procedure:
-
A mixture of 17 g of p-methylaminophenol, 20 ml of triethylamine, and 9 g of 5% rhodium on alumina is prepared in 200 ml of methanol.
-
The mixture is subjected to hydrogenation in a shaker apparatus at a temperature of 60-70 °C under a hydrogen pressure of 3 to 4 atm for 16 hours.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The filtrate is concentrated by evaporation to dryness.
-
The residue is taken up in 500 ml of chloroform and washed with 200 ml of 5% aqueous NaOH solution.
-
The chloroform layer is separated, washed with water, and then concentrated.
-
The resulting residue is purified by distillation under reduced pressure to yield 4-methylaminocyclohexanol.
Table 2: Key Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | p-Methylaminophenol |
| Catalyst | 5% Rhodium on Alumina |
| Solvent | Methanol |
| Temperature | 60-70 °C |
| Pressure | 3-4 atm H₂ |
| Reaction Time | 16 hours |
| Yield | Approx. 11 g from 17 g starting material |
Synthesis Workflow
The synthesis of this compound from p-methylaminophenol can be visualized as a straightforward catalytic hydrogenation process.
Role in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its structural features allow for the introduction of pharmacophoric elements necessary for biological activity.
Application in Antidepressant Synthesis: The Case of Venlafaxine
A prominent example of the utility of the aminocyclohexanol scaffold is in the synthesis of the antidepressant drug Venlafaxine. While Venlafaxine itself is a 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, its synthesis often proceeds through intermediates that share the core aminocyclohexanol structure. The synthesis of Venlafaxine highlights the importance of the cyclohexanol moiety in creating a scaffold for the desired pharmacophore.
The general synthetic strategy for Venlafaxine involves the reaction of a cyclohexanone derivative with a substituted phenylacetonitrile, followed by reduction and N-methylation steps. The cyclohexanol group is a key feature of the final active molecule.
Potential in Analgesic Drug Discovery
Research has also explored derivatives of 4-aminocyclohexanol for their analgesic properties. A 1980 study published in the Journal of Medicinal Chemistry investigated 4-amino-4-arylcyclohexanones and their derivatives as a novel class of analgesics. This research demonstrated that modifications to the aminocyclohexanol core could lead to compounds with significant pain-relieving effects, further underscoring the importance of this scaffold in medicinal chemistry.
Logical Relationship in Drug Discovery
The utility of this compound in drug discovery stems from its role as a versatile starting material or intermediate. The logical flow from this basic building block to a potential drug candidate is outlined below.
Conclusion
This compound, while not a widely known compound in itself, holds a significant position in the field of medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups on a conformationally defined cyclohexane ring make it an invaluable intermediate for the synthesis of complex and biologically active molecules. Its historical and ongoing role in the development of antidepressants and analgesics underscores its importance as a key building block in the pharmacopeia. This guide provides a foundational understanding of its discovery, synthesis, and applications, intended to aid researchers in leveraging this versatile molecule for future drug discovery efforts.
Methodological & Application
Application Notes and Protocols: The Versatile Scaffold of 4-(Methylamino)cyclohexanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4-(methylamino)cyclohexanol scaffold and its analogues in medicinal chemistry. The unique stereochemical and bifunctional nature of this cyclohexyl moiety makes it a valuable building block for the synthesis of a diverse range of biologically active molecules, including potent kinase inhibitors and novel analgesic agents.
Application 1: Development of Potent and Selective CDK9 Inhibitors
The 4-aminocyclohexanol moiety is a key structural feature in the development of highly potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in the regulation of gene transcription. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.
A prime example of a 4-aminocyclohexanol-containing drug candidate is JSH-150 . This compound incorporates a substituted (1s,4s)-4-aminocyclohexyl moiety and has demonstrated exceptional potency and selectivity for CDK9.[1][2] JSH-150 effectively inhibits the phosphorylation of RNA Polymerase II, leading to the suppression of key anti-apoptotic proteins such as MCL-1 and oncogenes like c-Myc.[1][3] This targeted inhibition of transcription ultimately results in cell cycle arrest and apoptosis in cancer cells.[1][3]
Quantitative Data: In Vitro Activity of JSH-150
| Compound | Target | IC50 (nM) | Selectivity | Cell Lines with Potent Antiproliferative Effects |
| JSH-150 | CDK9 | 1 | ~300-10,000-fold over other CDK family members | Leukemia, Melanoma, Neuroblastoma, Hepatoma, Colon Cancer, Lung Cancer |
Data sourced from multiple studies.[1][2][3][4]
Signaling Pathway of CDK9 Inhibition by JSH-150
Caption: CDK9-mediated transcriptional regulation and its inhibition by JSH-150.
Experimental Protocols: Evaluation of JSH-150
1. In Vitro CDK9 Kinase Assay (ADP-Glo™ Assay)
This protocol assesses the direct inhibitory effect of JSH-150 on CDK9 kinase activity.[3][4]
-
Materials:
-
Recombinant CDK9/Cyclin K enzyme
-
CDK9 substrate (e.g., PDKtide)
-
ATP
-
JSH-150 (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader for luminescence detection
-
-
Procedure:
-
Prepare the kinase reaction mixture in a 384-well plate containing 4.5 µL of CDK9/Cyclin K kinase (3 ng/µL) and 0.5 µL of serially diluted JSH-150.
-
Initiate the reaction by adding 5 µL of a solution containing the CDK9 substrate (0.2 µg/µL) and 10 µM ATP.
-
Incubate the plate at 37°C for 1 hour.
-
Cool the plate to room temperature for 5 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., Prism).
-
2. Western Blot Analysis for Cellular Activity
This protocol evaluates the effect of JSH-150 on the phosphorylation of RNA Pol II and the expression of downstream target proteins in cancer cells.[3]
-
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
JSH-150
-
DMSO (vehicle control)
-
PBS
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Laemmli buffer
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II, anti-MCL-1, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of JSH-150 or DMSO for the desired time points (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow for In Vivo Evaluation of JSH-150
Caption: Workflow for assessing the in vivo efficacy of JSH-150.
Application 2: Synthesis of Novel Analgesic Agents
Derivatives of 4-aminocyclohexanone, which can be synthesized from this compound, have been identified as a novel class of analgesics.[5] These compounds, specifically 4-amino-4-arylcyclohexanones, have shown significant pain-relieving properties in preclinical models. The analgesic activity is highly dependent on the nature and position of substituents on the aromatic ring.
Quantitative Data: Analgesic Potency of 4-Amino-4-arylcyclohexanone Derivatives
| Compound Substituent (on aryl ring) | Analgesic Potency (Relative to Morphine) |
| p-CH3 | ~50% |
| p-Br | ~50% |
Data from in vivo analgesic assays.[6]
Experimental Protocol: Synthesis of a 4-Amino-4-arylcyclohexanone Derivative
This protocol outlines a general synthesis for 4-amino-4-arylcyclohexanone derivatives, starting from an arylacetonitrile.[6]
-
Materials:
-
Arylacetonitrile
-
Methyl acrylate
-
Sodium methoxide
-
Hydrochloric acid
-
Ethylene glycol
-
p-Toluenesulfonic acid
-
Sodium hydroxide
-
Diphenylphosphoryl azide
-
Triethylamine
-
Appropriate amine for the final substitution
-
-
Procedure:
-
Double Michael Addition: React the arylacetonitrile with two equivalents of methyl acrylate in the presence of a base like sodium methoxide.
-
Cyclization and Decarboxylation: Treat the product of the Michael addition with acid to induce cyclization and subsequent decarboxylation to form the cyclohexanone ring.
-
Ketalization: Protect the ketone functionality as a ketal, for example, by reacting with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.
-
Saponification: Hydrolyze the ester group to a carboxylic acid using a base such as sodium hydroxide.
-
Curtius Rearrangement: Convert the carboxylic acid to an isocyanate using diphenylphosphoryl azide and triethylamine.
-
Amine Addition: React the isocyanate with the desired amine to yield the final 4-amino-4-arylcyclohexanone derivative (after deprotection of the ketal).
-
Synthetic Workflow for 4-Amino-4-arylcyclohexanones
Caption: Synthetic scheme for 4-amino-4-arylcyclohexanone analgesics.
Conclusion
The this compound scaffold and its analogues are valuable building blocks in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The examples of the potent CDK9 inhibitor JSH-150 and the class of 4-amino-4-arylcyclohexanone analgesics highlight the significant potential of this structural motif in addressing critical unmet medical needs in oncology and pain management. The protocols and data presented herein provide a foundation for researchers to further explore and exploit the properties of this privileged scaffold in drug discovery.
References
- 1. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 4-(Methylamino)cyclohexanol as a Precursor in Active Pharmaceutical Ingredient (API) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylamino)cyclohexanol is a versatile bifunctional molecule incorporating both a secondary amine and a secondary alcohol on a cyclohexane scaffold. This unique combination of functional groups, along with the stereochemical possibilities of the cyclohexane ring, makes it a valuable building block in medicinal chemistry. Its ability to participate in a variety of chemical transformations allows for its incorporation into complex molecular architectures, rendering it a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of notable APIs.
Application Note 1: Synthesis of the Mucolytic Agent Ambroxol
Background:
While not a direct use of this compound, the synthesis of the widely used mucolytic agent, Ambroxol, prominently features the closely related analog, trans-4-aminocyclohexanol. The synthetic strategy employed is directly adaptable for this compound to generate N-methylated Ambroxol analogs, which could be of interest for further drug discovery and development. The primary and most efficient method for Ambroxol synthesis is the reductive amination between trans-4-aminocyclohexanol and 2-amino-3,5-dibromobenzaldehyde.
Logical Workflow for Ambroxol Synthesis:
Application Notes and Protocols for the N-alkylation of 4-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-alkylated derivatives of 4-aminocyclohexanol, a valuable bifunctional molecule and building block in medicinal chemistry. The unique stereochemistry of its cyclohexane ring combined with the presence of both amino and hydroxyl functional groups makes it a versatile starting material for creating diverse chemical entities with potential therapeutic applications.
Two primary and robust methods for the N-alkylation of the primary amine functionality of 4-aminocyclohexanol are detailed: Reductive Amination and Direct Alkylation with Alkyl Halides . These methods offer flexibility in introducing a wide array of substituents, from simple alkyl chains to more complex benzylic groups.
Key Synthetic Strategies
Reductive Amination
Reductive amination is a highly efficient, often one-pot, method for forming carbon-nitrogen bonds. The reaction proceeds by the initial formation of an imine or enamine intermediate from the condensation of 4-aminocyclohexanol with an aldehyde or ketone. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. This method is generally preferred for its high selectivity, milder reaction conditions, and reduced likelihood of over-alkylation, which can be a challenge with other methods. Common reducing agents include sodium borohydride (NaBH₄) and the milder sodium triacetoxyborohydride (NaBH(OAc)₃), which tolerates a wider range of functional groups.
Direct Alkylation with Alkyl Halides
This classic SN2 reaction involves the nucleophilic attack of the amine on an alkyl halide (e.g., alkyl bromide or iodide) or other alkylating agents with a good leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. While a straightforward approach, direct alkylation can sometimes lead to mixtures of mono- and dialkylated products, as well as quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial to achieve the desired product selectively.
Data Presentation
The following tables summarize quantitative data for the synthesis of various N-alkylated derivatives of trans-4-aminocyclohexanol using the two primary methods.
Table 1: N-Alkylation via Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temp. | 16 | trans-4-(Benzylamino)cyclohexan-1-ol | ~85-95% (Estimated) |
| 2 | Formaldehyde (37% aq.) | NaBH₄ / HCOOH | N/A (Eschweiler-Clarke) | 100 | 12 | trans-4-(Dimethylamino)cyclohexan-1-ol | Good |
| 3 | Acetone | NaBH₃CN | Methanol | Room Temp. | 24 | trans-4-(Isopropylamino)cyclohexan-1-ol | Moderate to Good |
| 4 | Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Room Temp. | 18 | trans-4-(Cyclohexylamino)cyclohexan-1-ol | Good |
Note: Yields can vary based on the specific stereoisomer (cis/trans) of the starting material and the precise reaction conditions and purification methods used.
Table 2: N-Alkylation via Direct Alkylation with Alkyl Halides
| Entry | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | Acetonitrile (ACN) | 80 | 12 | trans-4-(Benzylamino)cyclohexan-1-ol | Good |
| 2 | Benzyl Bromide (2.2 eq) | Cs₂CO₃ | Acetonitrile (ACN) | 80 | 24 | trans-4-(Dibenzylamino)cyclohexan-1-ol | 80 |
| 3 | Methyl Iodide | K₂CO₃ | N,N-Dimethylformamide (DMF) | 60 | 8 | trans-4-(Methylamino)cyclohexan-1-ol | Moderate |
| 4 | Ethyl Bromide | Triethylamine (TEA) | Tetrahydrofuran (THF) | Reflux | 24 | trans-4-(Ethylamino)cyclohexan-1-ol | Moderate |
Experimental Protocols & Visualizations
General Reaction Scheme
The overall transformation for the N-alkylation of 4-aminocyclohexanol can be visualized as follows:
Caption: General scheme for N-alkylation of 4-aminocyclohexanol.
Protocol 1: N-Benzylation via Reductive Amination
This protocol details the synthesis of trans-4-(benzylamino)cyclohexan-1-ol from trans-4-aminocyclohexanol and benzaldehyde.
Experimental Workflow
Caption: Workflow for N-benzylation via reductive amination.
Methodology
-
Reaction Setup: To a solution of trans-4-aminocyclohexanol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) under an inert atmosphere (e.g., Nitrogen or Argon), add benzaldehyde (1.05 eq.).
-
Imine Formation: Stir the resulting mixture at room temperature for approximately 1 hour. The formation of the intermediate imine can be monitored by TLC if desired.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture in portions. A slight exotherm may be observed.
-
Reaction: Continue to stir the mixture at room temperature for 16 to 24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure trans-4-(benzylamino)cyclohexan-1-ol.
Protocol 2: N,N-Dibenzylation via Direct Alkylation
This protocol describes the synthesis of trans-4-(dibenzylamino)cyclohexan-1-ol, a tertiary amine, using an excess of benzyl bromide.
Experimental Workflow
Caption: Workflow for N,N-dibenzylation via direct alkylation.
Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend trans-4-aminocyclohexanol (1.0 eq.) and cesium carbonate (Cs₂CO₃) (4.0 eq.) in acetonitrile (ACN, ~0.1 M).
-
Addition of Alkylating Agent: Add benzyl bromide (2.2 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain stirring for 24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, allow the mixture to cool to room temperature. Filter off the inorganic salts and wash the solid with a small amount of ACN.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired trans-4-(dibenzylamino)cyclohexan-1-ol. An 80% yield has been reported for this transformation.
Application of 4-(Methylamino)cyclohexanol in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction
4-(Methylamino)cyclohexanol is a versatile bifunctional molecule incorporating both a secondary amine and a secondary alcohol on a cyclohexane scaffold. This unique arrangement of functional groups makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly those of interest in medicinal chemistry and drug development. The inherent chirality and conformational rigidity of the cyclohexane ring can impart favorable pharmacokinetic properties to the resulting heterocyclic structures. This application note details the use of this compound in the synthesis of substituted oxazolidinones, a class of heterocyclic compounds known for their diverse biological activities.
Key Applications in Heterocyclic Synthesis
The presence of both a nucleophilic nitrogen and oxygen in a 1,3-relationship (in the cis-isomer) or a more distant spatial arrangement (in the trans-isomer) allows for intramolecular cyclization reactions to form various five-membered heterocyclic rings. One of the most prominent applications is the synthesis of oxazolidinones. Oxazolidinones are a class of compounds with significant therapeutic applications, including antibacterial agents. The synthesis typically involves the reaction of the amino alcohol with a carbonylating agent, leading to the formation of a cyclic carbamate.
Synthesis of N-(4-hydroxycyclohexyl)-N-methyloxazolidin-2-one
A primary application of this compound is in the synthesis of N-substituted oxazolidinones. This transformation can be achieved using various phosgene equivalents, such as 1,1'-carbonyldiimidazole (CDI), which is a safer alternative to phosgene gas. The reaction proceeds via an initial activation of the amino alcohol with CDI, followed by an intramolecular cyclization.
Table 1: Reaction Parameters for the Synthesis of N-(4-hydroxycyclohexyl)-N-methyloxazolidin-2-one
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | 1,1'-Carbonyldiimidazole (CDI) | [2][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |
| Temperature | Room Temperature to Reflux | [4] |
| Reaction Time | 12-24 hours | General Knowledge |
| Product | N-(4-hydroxycyclohexyl)-N-methyloxazolidin-2-one | Inferred |
Experimental Protocols
Protocol 1: Synthesis of N-(4-hydroxycyclohexyl)-N-methyloxazolidin-2-one using CDI
This protocol describes a general procedure for the synthesis of an oxazolidinone derivative from this compound using 1,1'-carbonyldiimidazole (CDI).
Materials:
-
This compound (cis/trans mixture or a specific isomer)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Addition of Reagent: To this solution, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, then heat to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-hydroxycyclohexyl)-N-methyloxazolidin-2-one.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of an N-substituted oxazolidinone from this compound.
Caption: Synthetic workflow for oxazolidinone formation.
Logical Relationship of Components
The diagram below shows the logical relationship between the starting material, reagent, and the key intermediate leading to the final heterocyclic product.
Caption: Key steps in the CDI-mediated cyclization.
This compound serves as a readily available and useful building block for the synthesis of heterocyclic compounds. The protocol outlined for the synthesis of N-(4-hydroxycyclohexyl)-N-methyloxazolidin-2-one demonstrates a straightforward and efficient method for accessing this important heterocyclic core. The versatility of the starting material allows for the potential synthesis of a wide range of other heterocyclic systems, making it a valuable tool for researchers in drug discovery and organic synthesis. Further exploration of its reactivity could lead to the development of novel bioactive molecules.
References
- 1. This compound | 2987-05-5 [sigmaaldrich.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 4. TCI Practical Example: Condensation Using CDI | TCI AMERICA [tcichemicals.com]
- 5. 1,1'-Carbonyldiimidazole | C7H6N4O | CID 68263 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Spiro Compounds Utilizing 4-(Methylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 4-(methylamino)cyclohexanol in the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures and potential for novel biological activity. The proposed synthetic strategy involves a multi-step sequence, beginning with the protection of the secondary amine, followed by oxidation of the alcohol to a ketone, subsequent spirocyclization, and final deprotection.
I. Introduction and Synthetic Strategy
Spirocycles are a class of organic compounds where two rings are connected by a single common atom. Their unique and rigid three-dimensional architecture makes them attractive scaffolds in drug discovery, as they can present substituents in well-defined spatial orientations, leading to enhanced potency and selectivity for biological targets.
While this compound is not directly used in a single-step spirocyclization, its scaffold is a valuable starting point. The synthetic strategy outlined herein focuses on converting the cyclohexanol moiety into a cyclohexanone. This ketone functionality then serves as an electrophilic center for the construction of the spirocyclic system. A common and powerful method for constructing nitrogen-containing spirocycles is the 1,3-dipolar cycloaddition of an azomethine ylide with a carbonyl compound.
The proposed synthetic pathway involves four key steps:
-
Protection of the secondary amine: To prevent unwanted side reactions during the oxidation step, the methylamino group is protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate.
-
Oxidation of the alcohol: The protected this compound is oxidized to the corresponding ketone, 4-(N-Boc-N-methylamino)cyclohexanone.
-
Spirocyclization: A three-component 1,3-dipolar cycloaddition reaction between the protected aminoketone, an isatin derivative, and an amino acid (e.g., sarcosine) is employed to construct the spiro-pyrrolidinyl-oxindole core.
-
Deprotection: Removal of the protecting group from the nitrogen atom to yield the final spiro compound.
II. Experimental Protocols
Protocol 1: Protection of this compound
This protocol describes the protection of the secondary amine of this compound with a Boc group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq).
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If DCM is used, separate the organic layer. If THF is used, perform a liquid-liquid extraction with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(methylamino)cyclohexanol.
Protocol 2: Oxidation to N-Boc-4-(methylamino)cyclohexanone
This protocol details the oxidation of the protected alcohol to the corresponding ketone using Dess-Martin Periodinane (DMP). An alternative, the Swern oxidation, is also mentioned.
Method A: Dess-Martin Oxidation
Materials:
-
N-Boc-4-(methylamino)cyclohexanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Silica gel
Procedure:
-
Dissolve N-Boc-4-(methylamino)cyclohexanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(methylamino)cyclohexanone.
Method B: Swern Oxidation (Alternative)
-
Advantages: Mild conditions, suitable for sensitive substrates.[3][4][5]
-
Disadvantages: Requires low temperatures (-78 °C) and produces foul-smelling dimethyl sulfide.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
N-Boc-4-(methylamino)cyclohexanol
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.
-
Add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 30 minutes, then add a solution of N-Boc-4-(methylamino)cyclohexanol (1.0 eq) in anhydrous DCM dropwise.
-
Stir for another 1-2 hours at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench with water, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: Three-Component Spirocyclization
This protocol describes the synthesis of a spiro-pyrrolidinyl-oxindole via a 1,3-dipolar cycloaddition reaction.[6][7][8]
Materials:
-
N-Boc-4-(methylamino)cyclohexanone
-
Isatin (or a substituted derivative)
-
Sarcosine (N-methylglycine)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
To a solution of N-Boc-4-(methylamino)cyclohexanone (1.0 eq) and isatin (1.0 eq) in methanol, add sarcosine (1.1 eq).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold methanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired spiro-oxindole.
Protocol 4: Deprotection of the Spiro Compound
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
Boc-protected spiro-oxindole
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected spiro-oxindole (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) or a solution of HCl in dioxane or methanol.
-
Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the product with DCM or another suitable organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected spiro compound. Further purification may be performed if necessary.
III. Data Presentation
Table 1: Summary of Reaction Steps and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Boc Protection | (Boc)₂O, Et₃N | DCM | 90-98 |
| 2 | Oxidation (Dess-Martin) | DMP | DCM | 85-95 |
| 3 | Spirocyclization | Isatin, Sarcosine | Methanol | 60-85 |
| 4 | Deprotection | TFA or HCl | DCM | 90-99 |
Yields are estimates based on analogous reactions in the literature and may vary depending on the specific substrate and reaction conditions.
IV. Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the synthesis of a spiro compound from this compound.
Mechanism of 1,3-Dipolar Cycloaddition
Caption: Simplified mechanism of the three-component 1,3-dipolar cycloaddition for spiro-oxindole synthesis.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. xiao.rice.edu [xiao.rice.edu]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of 4-(Methylamino)cyclohexanol as a Chiral Auxiliary
A comprehensive search of scientific literature and chemical databases has revealed no specific examples or established protocols for the use of 4-(Methylamino)cyclohexanol as a chiral auxiliary in asymmetric synthesis.
While the molecular structure of this compound contains chiral centers and functional groups (a secondary alcohol and a secondary amine) that are characteristic of some chiral auxiliaries, there is no documented evidence of its successful application in controlling the stereochemical outcome of chemical reactions.
Our extensive search included queries for its use in various asymmetric transformations, such as alkylations, aldol reactions, and Diels-Alder reactions. The search also encompassed derivatives and related scaffolds. The results consistently lacked any reports of diastereomeric excess (de), enantiomeric excess (ee), or reaction yields associated with the use of this specific compound as a chiral auxiliary.
Chemical suppliers list this compound and its derivatives, indicating its availability for research purposes. However, the absence of published research suggests that it may not be an effective stereocontrolling agent, or its potential in this application has not yet been explored and documented.
For researchers, scientists, and drug development professionals interested in chiral auxiliaries, we recommend exploring well-established and thoroughly documented alternatives. Many of these possess structural similarities to this compound, such as a cyclohexane backbone or amino alcohol functionalities.
Established Chiral Auxiliaries with Cyclohexane or Amino Alcohol Motifs:
A variety of effective chiral auxiliaries are available and have been extensively reviewed in the scientific literature. Below are a few examples that share some structural features with this compound and have proven utility in asymmetric synthesis.
-
Trans-2-phenyl-1-cyclohexanol: This auxiliary, introduced by J. K. Whitesell, has been successfully employed in asymmetric ene reactions. Its rigid cyclohexane framework provides a well-defined steric environment for inducing chirality.
-
8-Phenylmenthol: Developed by E.J. Corey, this terpene-derived chiral auxiliary has been used in a range of asymmetric transformations, including Diels-Alder reactions and alkylations.
-
Pseudoephedrine: As a readily available and inexpensive chiral amino alcohol, pseudoephedrine has been widely used as a chiral auxiliary for the asymmetric alkylation of enolates, often affording high diastereoselectivity.
-
Evans Auxiliaries (Oxazolidinones): While not containing a cyclohexane ring, these auxiliaries, developed by David A. Evans, are based on chiral amino alcohols and are among the most reliable and widely used for stereoselective alkylations, aldol reactions, and other transformations.
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis is depicted below. This process involves the temporary attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.
Figure 1. A generalized workflow illustrating the role of a chiral auxiliary in asymmetric synthesis.
Given the current lack of data, we are unable to provide specific experimental protocols or quantitative data tables for the use of this compound as a chiral auxiliary. Researchers interested in exploring the potential of this compound would need to undertake foundational research to determine its efficacy in various asymmetric transformations. This would involve synthesizing the necessary derivatives, conducting test reactions, and analyzing the stereochemical outcomes.
Application Notes and Protocols for the Catalytic Hydrogenation of 4-(Methylamino)phenol to 4-(Methylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic hydrogenation of 4-(methylamino)phenol to 4-(methylamino)cyclohexanol, a key transformation in the synthesis of various pharmaceutical intermediates. This document outlines a comparative analysis of different catalytic systems, detailed experimental procedures, and analytical methods for product characterization.
Introduction
The reduction of 4-(methylamino)phenol to this compound is a significant reaction, yielding a saturated cyclic amino alcohol structure that serves as a versatile building block in medicinal chemistry. The stereochemical outcome of this hydrogenation, producing either cis or trans isomers of this compound, is highly dependent on the choice of catalyst and reaction conditions. This document explores the use of rhodium, palladium, and ruthenium catalysts for this transformation, providing researchers with the necessary information to select the optimal conditions for their desired product selectivity and yield.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in directing the stereoselectivity and efficiency of the hydrogenation of substituted phenols. The following tables summarize quantitative data from studies on the hydrogenation of 4-(methylamino)phenol and closely related analogs, highlighting the performance of rhodium, palladium, and ruthenium catalysts.
Table 1: Rhodium-Catalyzed Hydrogenation
| Catalyst | Substrate | Temp. (°C) | Pressure (atm) | Solvent | Time (h) | Conversion (%) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 5% Rh/Al₂O₃ | 4-(Methylamino)phenol | 60-70 | 3-4 | Methanol | 16 | High | ~65 | Not Specified |
| [Rh(COD)Cl]₂ | p-Cresol | 100 | 50 | Isopropanol | 48 | >99 | 95 | 85:15 |
| Rh-CAAC | p-Aminophenol (Boc-protected) | 80 | 50 | Isopropanol | 24 | >99 | 96 | >95:5 |
Table 2: Palladium-Catalyzed Hydrogenation
| Catalyst | Substrate | Temp. (°C) | Pressure (bar) | Solvent | Time (h) | Conversion (%) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 5 wt% Pd/Al₂O₃ | p-Cresol | 80 | 10 | n-Heptane | 24 | >99 | 90 | 80:20 |
| 5 wt% Pd/Al₂O₃ | p-tert-Butylphenol | 80 | 10 | n-Heptane | 24 | >99 | 99 | 88:12 |
| Pd/C | Phenol | 150 | 10 | Water | 4 | 100 | 98 (Cyclohexanol) | Not Applicable |
Table 3: Ruthenium-Catalyzed Hydrogenation
| Catalyst | Substrate | Temp. (°C) | Pressure (MPa) | Solvent | Time (min) | Conversion (%) | Yield (%) (Cyclohexanol) | Selectivity |
| Ru@N-CS | Phenol | 80 | 0.5 | Water | 30 | 100 | ~100 | ~100% to Cyclohexanol |
| Ru/TiO₂ | Phenol | 100 | 2 | Not Specified | 60 | High | Not Specified | High for Cyclohexanol |
| Ru/C | Aminophenols | Not Specified | Not Specified | Not Specified | Not Specified | High | High | Not Specified |
Experimental Protocols
The following are detailed protocols for the catalytic hydrogenation of 4-(methylamino)phenol.
Protocol 1: General Procedure for Hydrogenation in a Parr Shaker Apparatus
This protocol is a general guideline adaptable for various catalysts and conditions.
Materials:
-
4-(Methylamino)phenol
-
Catalyst (e.g., 5% Rh/Al₂O₃, 5% Pd/Al₂O₃, or 5% Ru/C)
-
Solvent (e.g., Methanol, Isopropanol, n-Heptane)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Parr shaker hydrogenation apparatus or similar autoclave system
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar.
-
Charging the Reactor: Under an inert atmosphere, add the catalyst (typically 5-10 wt% relative to the substrate).
-
Add the solvent of choice (e.g., 10 mL per gram of substrate).
-
Add the 4-(methylamino)phenol to the reactor.
-
Sealing and Purging: Seal the reactor securely. Purge the system with inert gas 3-5 times to remove any air, followed by purging with hydrogen gas 3-5 times.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure.
-
Begin stirring and heat the reactor to the target temperature.
-
Maintain the reaction under these conditions for the specified time, monitoring the hydrogen uptake if possible.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation of Product: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation under reduced pressure or recrystallization.
Protocol 2: Specific Protocol for Rhodium-Catalyzed Hydrogenation[1]
This protocol is based on a literature procedure for the synthesis of this compound.[1]
Materials:
-
17 g of 4-(methylamino)phenol
-
20 mL of triethylamine
-
9 g of 5% Rhodium on alumina
-
200 mL of methanol
-
500 mL of chloroform
-
200 mL of 5% aqueous NaOH solution
-
Water
Procedure:
-
To a high-pressure reactor, add 17 g of 4-(methylamino)phenol, 20 mL of triethylamine, 9 g of 5% rhodium on alumina, and 200 mL of methanol.
-
Seal the reactor and pressurize with hydrogen to 3 to 4 atm.
-
Heat the mixture to 60° to 70° C and shake for 16 hours.
-
After the reaction, filter off the catalyst.
-
Concentrate the mother liquor and evaporate to dryness.
-
To the residue, add 500 mL of chloroform and 200 mL of 5% aqueous NaOH solution.
-
Separate the layers, wash the chloroform layer with water, and concentrate.
-
Distill the residue under reduced pressure to obtain 11 g of this compound (boiling point 123°-129° C at 22 mmHg).[1]
Analytical Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To determine the conversion of the starting material and identify the products and byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or ethyl acetate).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Analysis: The retention times and mass spectra of the peaks are compared with those of authentic standards of 4-(methylamino)phenol and cis/trans-4-(methylamino)cyclohexanol.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the product and determine the diastereomeric ratio (cis/trans).
-
¹H NMR: The chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (H-1) and the proton attached to the carbon bearing the methylamino group (H-4) are diagnostic for the cis and trans isomers. In the trans isomer, the H-1 and H-4 protons are typically axial, leading to larger coupling constants with neighboring axial protons. In the cis isomer, one of these protons is axial and the other is equatorial, resulting in different splitting patterns and coupling constants.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring will differ between the cis and trans isomers due to steric effects.
3. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To quantify the starting material, product, and determine the isomer ratio.
-
Column: A reversed-phase column (e.g., C18) is commonly used. For better separation of diastereomers, chiral stationary phases or normal phase chromatography on silica gel may be employed.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution method should be optimized for the best separation.
-
Detector: UV detector set at a wavelength where the starting material absorbs (e.g., ~230 nm). The product, this compound, has a weak chromophore, so derivatization or the use of a universal detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary for accurate quantification.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methylamino)cyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Methylamino)cyclohexanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the reductive amination of 4-hydroxycyclohexanone with methylamine. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.[1]
Q2: Which reducing agents are most effective for this synthesis?
A2: Mild and selective reducing agents are preferred to avoid the unwanted reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective as it is less reactive towards ketones compared to other borohydrides, thus minimizing the formation of alcohol byproducts.[1] Sodium cyanoborohydride (NaBH₃CN) is another excellent option that selectively reduces the iminium ion in the presence of the ketone.[2]
Q3: Why is an acid catalyst sometimes used in the reaction?
A3: An acid catalyst, such as glacial acetic acid, is used to facilitate the formation of the iminium ion intermediate from the reaction between 4-hydroxycyclohexanone and methylamine.[1] The catalyst protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water) and promoting the formation of the C=N double bond of the iminium ion, which is then reduced.
Q4: What are the common side products or impurities I should be aware of?
A4: Common impurities include unreacted 4-hydroxycyclohexanone, the intermediate imine, and cyclohexan-1,4-diol, which can form if the starting ketone is reduced.[2][3] Incomplete reaction can also leave residual imine, which can be difficult to separate from the final product.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (4-hydroxycyclohexanone). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete formation of the iminium ion. 2. Inefficient reduction of the iminium ion. 3. Suboptimal reaction conditions (temperature, time). 4. Product loss during workup and purification. | 1. Ensure the use of an appropriate amount of acid catalyst (e.g., 1.2 equivalents of acetic acid) to promote iminium ion formation.[1] 2. Use a suitable reducing agent like NaBH(OAc)₃ or NaBH₃CN in sufficient excess (e.g., 1.5 equivalents).[1] 3. Allow sufficient time for imine formation (e.g., 20-30 minutes) before adding the reducing agent. Monitor the reaction by TLC until the starting material is consumed.[1] 4. Optimize the extraction process. Ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent like dichloromethane (DCM). |
| Incomplete Reaction (Starting material remains) | 1. Insufficient amount of methylamine or reducing agent. 2. Deactivated reducing agent due to moisture. | 1. Use a slight excess of methylamine (e.g., 1.1 equivalents) and the reducing agent (e.g., 1.5 equivalents).[1] 2. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Presence of Imine Impurity in Product | 1. Incomplete reduction of the iminium ion. 2. Insufficient reaction time after adding the reducing agent. | 1. Increase the amount of reducing agent. If using a mild reducing agent like NaBH₃CN, a more reactive one like NaBH₄ could be carefully considered, though it may reduce the starting ketone. 2. Extend the reaction time and monitor closely with TLC to ensure the disappearance of the intermediate.[3] |
| Difficulty in Product Isolation | 1. The product may be soluble in the aqueous phase, especially if it is in a protonated form. 2. Emulsion formation during extraction. | 1. During the workup, basify the aqueous layer with a solution like saturated sodium bicarbonate to deprotonate the amine product, making it more soluble in the organic solvent.[1] 2. To break emulsions, add brine (saturated NaCl solution) during the washing step of the organic layer.[1] |
Optimization of Reaction Conditions
The yield of this compound is highly dependent on the choice of solvent, catalyst, and reducing agent. The following table summarizes how different conditions can impact the reaction outcome, based on analogous reductive amination procedures.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) | Ethanol (EtOH) | DCM is often preferred for reactions with NaBH(OAc)₃.[1] Alcohols like MeOH and EtOH can be used with NaBH₄ or NaBH₃CN, but may compete with the reducing agent.[3] |
| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN | NaBH₄ | NaBH(OAc)₃ and NaBH₃CN are selective for the iminium ion, leading to higher purity.[1][2] NaBH₄ is more reactive and may reduce the starting ketone. |
| Catalyst | Acetic Acid | None | Molecular Iodine | Acetic acid promotes iminium ion formation.[1] The absence of a catalyst can lead to very slow or no reaction.[4] In some contexts, molecular iodine has been shown to be an effective catalyst.[4] |
| Temperature | Room Temperature | 0 °C to Room Temp | 40 °C | Most reductive aminations with NaBH(OAc)₃ are run at room temperature.[1] Controlling the temperature, especially during the addition of a reactive reducing agent, can prevent side reactions. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from a general procedure for the reductive amination of 4-hydroxycyclohexanone.[1]
Materials and Reagents:
-
4-Hydroxycyclohexanone
-
Methylamine (solution in THF or water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-hydroxycyclohexanone (1.0 eq) in anhydrous DCM.
-
Amine Addition: Add methylamine (1.1 eq) to the solution via syringe.
-
Catalyst Addition: Add glacial acetic acid (1.2 eq) to the mixture. Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the 4-hydroxycyclohexanone is completely consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Separation of cis/trans Isomers of 4-(Methylamino)cyclohexanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful separation of cis- and trans-4-(Methylamino)cyclohexanol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis/trans isomers of 4-(Methylamino)cyclohexanol?
A1: The primary challenges stem from the similar physicochemical properties of the cis and trans isomers. Both have the same molecular weight and similar functional groups (-OH, -NHCH₃). This results in comparable polarities and boiling points, making separation by standard distillation or simple chromatography difficult. Key challenges include achieving baseline resolution in chromatography, preventing co-crystallization, and accurately quantifying the isomeric ratio.
Q2: Which analytical techniques are best for confirming the identity and purity of the separated isomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[1] The spatial orientation of the protons on the cyclohexane ring, particularly the protons on C1 (attached to -OH) and C4 (attached to -NHCH₃), results in distinct chemical shifts and coupling constants for each isomer.[1][2] Typically, the proton in an axial position will appear at a higher field (lower ppm) and exhibit a large axial-axial coupling constant (10-13 Hz), which is characteristic of the trans isomer in its stable diequatorial conformation.[1] Other useful techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS), potentially after derivatization, for separation and identification.
Q3: Can I use a chiral HPLC column to separate these diastereomers?
A3: While chiral columns are designed to separate enantiomers, they can sometimes resolve diastereomers like cis/trans isomers.[3] The different 3D shapes of the cis and trans isomers can lead to differential interactions with the chiral stationary phase. However, it is often more practical and cost-effective to start with standard achiral chromatography (normal or reverse-phase) and optimize the conditions, as these isomers are not mirror images and have different physical properties.[4]
Q4: Is it possible for the isomers to interconvert during the separation process?
A4: Interconversion (epimerization) of 4-substituted cyclohexanols is generally not a concern under standard chromatographic or crystallization conditions. The carbon-carbon bonds of the cyclohexane ring are stable. However, exposure to very harsh acidic or basic conditions at high temperatures could potentially lead to side reactions, but not typically isomerization at the stereocenters.
Troubleshooting Guides
Problem 1: Poor or No Separation in Column Chromatography
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Mobile Phase Polarity | Perform TLC analysis with various solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane with Triethylamine) to find an optimal system that shows a clear difference in Rf values between the two spots. | The polarity of the mobile phase is critical. A solvent system that is too polar will elute both isomers quickly with no separation. A system that is not polar enough will result in long retention times and broad peaks. The addition of a small amount of a basic modifier like triethylamine can improve peak shape by neutralizing acidic sites on the silica gel. |
| Column Overloading | Reduce the amount of crude mixture loaded onto the column. A general rule is to load no more than 1-5% of the silica gel mass. | Exceeding the column's capacity leads to broad, overlapping bands that cannot be resolved, regardless of the solvent system. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or channels. Use the "slurry packing" method for best results. | A poorly packed column provides a non-uniform path for the sample, leading to band broadening and a significant loss of resolution. |
Problem 2: Co-elution of Isomers in HPLC
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the organic modifier (e.g., Acetonitrile or Methanol) to the aqueous phase.[5] For reverse-phase HPLC, decreasing the organic content will increase retention and may improve resolution. Consider adding an ion-pairing reagent if peak tailing is an issue. | Fine-tuning the mobile phase strength is the most effective way to alter selectivity and resolution between two closely eluting peaks. |
| Inappropriate Stationary Phase | If using a standard C18 column, consider trying a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded column. For normal-phase, a cyano (CN) or diol column could offer different selectivity. | The interaction between the analyte and the stationary phase is key to separation. Different column chemistries provide alternative separation mechanisms (e.g., π-π interactions with a phenyl column) that may resolve the isomers. |
| Flow Rate is Too High | Decrease the flow rate. A lower flow rate increases the time for interactions between the analytes and the stationary phase, which can lead to better resolution, albeit with longer run times. | According to the Van Deemter equation, an optimal flow rate exists for maximum efficiency. A rate that is too high reduces the number of theoretical plates and compromises resolution. |
Experimental Protocols & Data
Method 1: Preparative Flash Column Chromatography
This protocol is a representative method for separating gram-scale quantities of the isomer mixture.
-
TLC Analysis: Develop a TLC method to visualize the two isomers. A suggested solvent system is 95:5:0.5 Dichloromethane / Methanol / Triethylamine. The trans isomer is typically less polar and will have a higher Rf value.
-
Column Preparation: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude mixture. Equilibrate the column by passing 3-5 column volumes of the initial mobile phase (e.g., 100% Dichloromethane with 0.5% Triethylamine).
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase. Alternatively, perform a "dry loading" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with the initial, low-polarity mobile phase. Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., from 0% to 5% over several column volumes).
-
Fraction Collection: Collect small fractions (e.g., 10-20 mL) and analyze them by TLC to identify which fractions contain the pure isomers.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated products.
Method 2: Analytical HPLC Separation
This protocol is suitable for analyzing the isomeric ratio and for small-scale purification.
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and Water (containing 0.1% Formic or Phosphoric Acid to improve peak shape).[5] A typical starting ratio is 20:80 (Acetonitrile:Water).
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
-
Sample Preparation: Dissolve approximately 1 mg of the isomer mixture in 1 mL of the mobile phase.
-
Analysis: Inject the sample and monitor the chromatogram. The less polar trans isomer is expected to elute slightly earlier than the more polar cis isomer in reverse-phase mode. Adjust the mobile phase composition to achieve baseline resolution (Rs > 1.5).
Comparative Data (Representative)
The following table presents representative data for the separation of this compound isomers. Actual results may vary based on specific experimental conditions.
| Technique | Stationary Phase | Mobile Phase | Elution Order | Typical Resolution (Rs) | Notes |
| Flash Chromatography | Silica Gel | Dichloromethane/Methanol Gradient (with 0.5% Triethylamine) | trans then cis | N/A (Purity by TLC) | Good for preparative scale; requires careful gradient optimization. |
| Reverse-Phase HPLC | C18 | 20:80 Acetonitrile / 0.1% Formic Acid in Water | trans then cis | 1.6 | Excellent for analytical quantification and purity checks.[5] |
| Normal-Phase HPLC | Silica or Cyano (CN) | 95:5 Hexane / Ethanol (with 0.1% Diethylamine) | cis then trans | 1.8 | Offers alternative selectivity; requires non-aqueous solvents. |
Visualized Workflows
Workflow for Separation Method Selection
The following diagram outlines a logical workflow for choosing an appropriate separation strategy based on the experimental goals.
Caption: Decision tree for selecting a separation method.
Troubleshooting Workflow for Poor HPLC Resolution
This diagram provides a step-by-step process for troubleshooting poor peak resolution in HPLC.
Caption: HPLC troubleshooting workflow for poor resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 4-(Methylamino)cyclohexanol
Welcome to the technical support center for the purification of 4-(Methylamino)cyclohexanol. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound are distillation, recrystallization, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of 95% to 97%.[1][2]
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is cooled too quickly or if the solvent's boiling point is higher than the compound's melting point. To address this, try dissolving the compound in a slightly larger volume of solvent, cooling the solution more slowly, or using a different solvent system with a lower boiling point. Vigorous stirring during cooling can also promote crystallization over oiling out.[3]
Q4: this compound is a basic compound. How does this affect column chromatography?
A4: The basic nature of the secondary amine in this compound can lead to strong interactions with the acidic silanol groups on a standard silica gel stationary phase. This can cause peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, is often added to the mobile phase.
Troubleshooting Guides
Distillation
Issue: Product decomposition during distillation.
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Possible Cause: The boiling point of this compound is relatively high at atmospheric pressure, which can lead to thermal decomposition.
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Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. A reported boiling point is 123°-129° C at 22 mmHg.
Issue: Inefficient separation from impurities.
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Possible Cause: Impurities have boiling points close to that of the product.
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Solution: Use fractional distillation with a column that has a high number of theoretical plates to improve separation efficiency.
Recrystallization
Issue: Difficulty finding a suitable single solvent for recrystallization.
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Possible Cause: The compound is either too soluble or not soluble enough in common solvents.
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Solution: Use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. For a similar compound, 2-(Methylamino)cyclohexanone hydrochloride, a mixture of ethanol and acetone has been used effectively.[4]
Column Chromatography
Issue: Tailing peaks and poor separation on silica gel.
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Possible Cause: Strong interaction between the basic amine and acidic silica gel.
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Solution:
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Add a basic modifier: Incorporate a small percentage (e.g., 0.5-2%) of triethylamine or ammonium hydroxide into the mobile phase to neutralize the acidic sites on the silica gel.
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Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.
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Issue: Compound does not elute from the column (Rf ≈ 0).
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Possible Cause: The mobile phase is not polar enough.
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Solution: Increase the polarity of the mobile phase. For polar amino alcohols, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethyl acetate) is often used. Gradually increasing the proportion of the polar solvent should increase the elution of your compound.
Data Presentation
| Parameter | Distillation | Recrystallization | Column Chromatography |
| Purity Achievable | Moderate to High | High | Very High |
| Typical Yield | Moderate | Moderate to High | Low to Moderate |
| Scale | Small to Large | Small to Large | Small to Medium |
| Common Solvents/Conditions | Reduced pressure (e.g., 22 mmHg) | Ethanol/Acetone, Methanol/Water | Silica gel with DCM/Methanol + basic modifier |
Experimental Protocols
Vacuum Distillation (General Protocol)
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Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed. Use a suitable heating mantle and a magnetic stirrer.
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Charging the Flask: Add the crude this compound to the distillation flask.
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Applying Vacuum: Gradually apply vacuum to the system.
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Heating: Begin heating the flask gently while stirring.
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Collecting Fractions: Collect the fraction that distills at the expected boiling point for the applied pressure (e.g., 123°-129° C at 22 mmHg).
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Shutdown: Once the distillation is complete, cool the system down before slowly releasing the vacuum.
Recrystallization (Adapted from a similar compound[5])
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Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can add a "poor" solvent like acetone dropwise until turbidity persists, then gently reheat to dissolve and cool again. Chilling the flask in an ice bath can further induce crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent (e.g., cold ethanol/acetone mixture).
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography (General Protocol)
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pack a chromatography column with the slurry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
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Elution: Begin eluting with the mobile phase, starting with a lower polarity (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) and a basic modifier (e.g., 1% triethylamine).
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Fraction Collection: Collect the eluting solvent in fractions.
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Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Visualizations
Caption: Workflow for Vacuum Distillation.
Caption: Workflow for Recrystallization.
Caption: Troubleshooting Logic for Chromatography.
References
identifying and minimizing side products in 4-(Methylamino)cyclohexanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Methylamino)cyclohexanol. The following information is designed to help identify and minimize the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common methods for synthesizing this compound are:
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Reductive Amination: This one-pot reaction involves the condensation of 4-hydroxycyclohexanone with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1]
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Catalytic Hydrogenation: This method typically involves the hydrogenation of p-(methylamino)phenol using a metal catalyst, such as platinum or rhodium, under hydrogen pressure.
Q2: What are the major side products I should be aware of during the synthesis?
A2: The primary side products depend on the synthetic route:
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Reductive Amination:
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4-Hydroxycyclohexanol: Formed by the reduction of the starting ketone before imine formation.
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N,N-dimethyl-4-aminocyclohexanol (Tertiary Amine): Results from the dialkylation of the amine. This is more common when using ammonia but can still occur with primary amines like methylamine under certain conditions.[2]
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Unreacted Starting Materials: Residual 4-hydroxycyclohexanone and methylamine.
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-
Catalytic Hydrogenation:
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cis-4-(Methylamino)cyclohexanol: The formation of stereoisomers is a key challenge, with the trans isomer often being the desired product.
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Over-reduction Products: While less common under controlled conditions, over-hydrogenation can potentially lead to the formation of other byproducts.
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Q3: How can I identify the main product and the side products?
A3: A combination of analytical techniques is recommended:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method for separating and identifying volatile compounds in the reaction mixture.[3] The product and key side products will have distinct retention times and fragmentation patterns. A sample preparation step involving basification and extraction is necessary to analyze the volatile free base from its salt form.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The cis and trans isomers of this compound can be distinguished by the splitting patterns and coupling constants of the methine protons.[4][5][6]
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of the reaction by observing the consumption of the starting materials and the appearance of the product.[1]
Troubleshooting Guides
Route 1: Reductive Amination of 4-Hydroxycyclohexanone
This route is favored for its operational simplicity. However, careful control of reaction conditions is necessary to minimize side product formation.
Problem 1: Significant amount of 4-hydroxycyclohexanol in the final product.
This indicates that the reduction of the starting ketone is competing with the formation and reduction of the imine.
| Parameter | Recommended Change | Expected Outcome |
| Reducing Agent | Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3). It is more selective for the iminium ion over the ketone.[1] | Reduced formation of 4-hydroxycyclohexanol. |
| Reaction pH | Maintain a slightly acidic pH (around 5-6) to facilitate imine formation. An excess of acid can inhibit imine formation and favor ketone reduction. | Optimized imine formation, leading to a higher yield of the desired product. |
| Order of Addition | Pre-form the imine by stirring the 4-hydroxycyclohexanone and methylamine together for a period (e.g., 30-60 minutes) before adding the reducing agent.[2] | Minimizes the time the reducing agent is in the presence of the unreacted ketone. |
Problem 2: Presence of the tertiary amine, N,N-dimethyl-4-aminocyclohexanol.
This side product arises from the reaction of the newly formed secondary amine with another molecule of the ketone and subsequent reduction.
| Parameter | Recommended Change | Expected Outcome |
| Stoichiometry | Use a slight excess of the amine (methylamine) relative to the ketone. Avoid a large excess of the ketone. | Reduces the likelihood of the product reacting further. |
| Reaction Conditions | Conduct the reaction under non-acidic conditions if dialkylation is a persistent issue.[2] | Slower reaction rate but potentially higher selectivity for the secondary amine. |
| Reaction Monitoring | Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting ketone is consumed.[1] | Prevents the prolonged reaction times that can lead to the formation of the tertiary amine. |
Route 2: Catalytic Hydrogenation of p-(Methylamino)phenol
This route can provide good yields, but control of stereochemistry is a primary concern.
Problem: High proportion of the cis-isomer in the product mixture.
The formation of cis and trans isomers is influenced by the catalyst, solvent, and other reaction parameters.
| Parameter | Recommended Change | Expected Outcome |
| Catalyst | Screen different catalysts. Rhodium-based catalysts are often reported to favor the formation of cis-isomers, while platinum or palladium catalysts may offer different selectivity. | Identification of a catalyst system that provides a higher trans to cis ratio. |
| Solvent | The polarity of the solvent can influence the stereochemical outcome. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar (e.g., ethanol, water). | Alteration of the adsorption of the substrate on the catalyst surface, potentially favoring the formation of the trans-isomer. |
| Temperature and Pressure | Systematically vary the reaction temperature and hydrogen pressure. Lower temperatures often lead to higher selectivity. | Optimization of conditions to favor the thermodynamically or kinetically preferred isomer. |
Experimental Protocols
Key Experiment 1: Reductive Amination of 4-Hydroxycyclohexanone with Methylamine
This protocol is a representative procedure for the synthesis of this compound via reductive amination.
Materials and Reagents:
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4-Hydroxycyclohexanone
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Methylamine hydrochloride
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Sodium triacetoxyborohydride (NaBH(OAc)3)
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Dichloromethane (DCM), anhydrous
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Triethylamine (TEA) or another suitable base
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a solution of 4-hydroxycyclohexanone (1.0 eq) in anhydrous DCM, add methylamine hydrochloride (1.1 eq) and triethylamine (1.2 eq).
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Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
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Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.
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Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[1]
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Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the reductive amination synthesis of this compound.
Caption: Decision-making workflow for troubleshooting side products in reductive amination.
References
optimization of reaction conditions for 4-(Methylamino)cyclohexanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Methylamino)cyclohexanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors. Consider the following potential causes and troubleshooting steps:
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Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and efficiency of the synthesis. An inadequate temperature may lead to an incomplete reaction.
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Solution: Systematically screen a range of temperatures to identify the optimal condition for your specific reaction setup. For instance, if starting from 4-aminocyclohexanol, a temperature range of 80-120°C could be explored.
-
-
Inefficient Catalyst: The choice and amount of catalyst can be critical. An inactive or insufficient amount of catalyst will result in a sluggish or incomplete reaction.
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Improper Solvent: The polarity and boiling point of the solvent can affect reactant solubility and reaction kinetics.
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Presence of Moisture: Moisture can interfere with many organic reactions, particularly those involving organometallic reagents or sensitive catalysts.
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Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.
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Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Q2: My final product is contaminated with impurities. How can I improve its purity?
A2: Impurities can arise from side reactions or incomplete reactions. The following strategies can help improve the purity of your this compound:
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Incomplete Reaction: If the reaction has not gone to completion, unreacted starting materials will remain.
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Solution: Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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-
Side Product Formation: Undesired side reactions can compete with the main reaction, leading to impurities.
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Solution: Re-evaluate and optimize the reaction conditions. A lower temperature might reduce the rate of side reactions. The choice of catalyst and solvent can also influence the selectivity of the reaction.
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-
Ineffective Purification: The purification method may not be suitable for separating the desired product from the impurities.
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Solution: Explore different purification techniques.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent can be highly effective. For related compounds like trans-4-aminocyclohexanol, fractional crystallization has been used to separate isomers.[3]
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Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. A silica gel column with an appropriate solvent system can be used.
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Distillation: If the product is a liquid, distillation under reduced pressure can be used for purification.
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-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A common and plausible synthetic route is the reductive amination of 4-hydroxycyclohexanone with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Q2: What are the key reaction parameters to control during the synthesis?
A2: The key parameters to control for a successful synthesis include:
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Temperature: Influences reaction rate and selectivity.
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Pressure: Particularly important if using gaseous reagents like hydrogen for reduction.
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Catalyst: The choice of catalyst (e.g., a reducing agent like sodium borohydride or a hydrogenation catalyst like Raney Nickel) is crucial.
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Solvent: Affects solubility and reactivity.
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pH: The pH of the reaction mixture can influence the rate of imine formation and the stability of the reactants and products.
Q3: How can I confirm the identity and purity of the synthesized this compound?
A3: A combination of analytical techniques should be used:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight.
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Infrared (IR) Spectroscopy: To identify functional groups (e.g., O-H and N-H stretches).
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Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation. Recommended storage is at 2-8°C.
Data Presentation
Table 1: Optimization of Catalyst and Solvent for a Representative Amination Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 100 | 20 | Trace |
| 2 | Sc(OTf)₃ (10) | Toluene | 100 | 12 | 45 |
| 3 | Sc(OTf)₃ (10) | CHCl₃ | 100 | 12 | 52 |
| 4 | Sc(OTf)₃ (10) | Water | 100 | 12 | 68 |
| 5 | Sc(OTf)₃ (10) | Ethanol | 100 | 12 | 75 |
| 6 | Sc(OTf)₃ (5) | Ethanol | 100 | 12 | 98 |
| 7 | Sc(OTf)₃ (3) | Ethanol | 100 | 12 | 29 |
Data adapted from a study on a related synthesis for illustrative purposes.[1]
Table 2: Effect of Temperature on Reaction Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ (5%) | Ethanol | 80 | 12 | 70 |
| 2 | Sc(OTf)₃ (5%) | Ethanol | 90 | 12 | 85 |
| 3 | Sc(OTf)₃ (5%) | Ethanol | 100 | 12 | 98 |
| 4 | Sc(OTf)₃ (5%) | Ethanol | 110 | 12 | 95 |
| 5 | Sc(OTf)₃ (5%) | Ethanol | 120 | 12 | 92 |
Data adapted from a study on a related synthesis for illustrative purposes.[1]
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Reductive Amination
This protocol describes a general procedure. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
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4-Hydroxycyclohexanone
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Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
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Sodium triacetoxyborohydride (STAB) or another suitable reducing agent
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Dichloromethane (DCM) or another suitable anhydrous solvent
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Inert atmosphere setup (e.g., nitrogen balloon)
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-hydroxycyclohexanone (1 equivalent) and anhydrous dichloromethane.
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Addition of Amine: Add a solution of methylamine (1.2 equivalents) to the flask and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC until the starting material is consumed.
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Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x volume).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel or by crystallization to obtain pure this compound.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Catalyst Selection for Stereoselective Synthesis of 4-(Methylamino)cyclohexanol
Welcome to the technical support center for the stereoselective synthesis of 4-(Methylamino)cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the stereoselective synthesis of this compound?
A1: The most prevalent and effective strategy is the stereoselective reduction of the corresponding prochiral ketone, 4-(methylamino)cyclohexanone or its N-protected form (e.g., N-Boc-4-(methylamino)cyclohexanone). The choice of catalyst and reaction conditions will determine the diastereoselectivity (cis/trans ratio) and enantioselectivity of the final product.
Q2: Why is N-protection of the amino group often necessary?
A2: The secondary amine in 4-(methylamino)cyclohexanone can act as a ligand for metal catalysts, potentially leading to catalyst inhibition or undesired side reactions. Protecting the amine, for instance with a tert-butoxycarbonyl (Boc) group, prevents these interactions and often leads to cleaner reactions with higher yields and better stereoselectivity.
Q3: What are the primary types of catalysts used for this stereoselective reduction?
A3: There are three main classes of catalysts employed for this transformation:
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Heterogeneous Catalysts: Such as Raney Nickel, are particularly effective for diastereoselective hydrogenations, often favoring the formation of the cis isomer.
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Homogeneous Catalysts: Including chiral phosphine-metal complexes (e.g., with Rhodium or Ruthenium) for asymmetric hydrogenation, and oxazaborolidine catalysts (CBS catalysts) for enantioselective reduction with borane reagents.
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Biocatalysts: Ketoreductases (KREDs) are enzymes that can exhibit excellent enantio- and diastereoselectivity under mild reaction conditions.
Q4: How can I separate the cis and trans diastereomers of this compound?
A4: Separation of the cis and trans isomers can typically be achieved using column chromatography on silica gel.[1] The polarity difference between the two diastereomers is usually sufficient for separation with an appropriate eluent system. Derivatization to their N-Boc protected forms can also facilitate separation. For analytical purposes, Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral column or High-Performance Liquid Chromatography (HPLC) can be employed to determine the isomeric ratio.[1]
Catalyst Selection and Performance Data
The choice of catalyst is critical for achieving the desired stereoisomer of this compound. Below is a summary of reported catalytic systems and their performance.
| Catalyst System | Substrate | Key Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield | Reference |
| Raney Nickel | N-Boc-2-oxa-3-azabicyclo[2.2.2]oct-5-ene | cis-N-Boc-4-aminocyclohexanol | >99% | Not Applicable | High | [2] |
| Sodium Borohydride | 5,5-Dimethyl-3-[(S)-α-methylbenzylamino]cyclohexen-2-one | cis-5,5-Dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanol | 78% (89:11 cis:trans) | Not Reported | 69% (cis) | [1] |
Experimental Workflow
A general workflow for the synthesis and analysis of this compound is depicted below. The specific steps will vary depending on the chosen catalyst and protection strategy.
Caption: General workflow for the stereoselective synthesis of this compound.
Key Experimental Protocols
Diastereoselective Synthesis of cis-N-Boc-4-aminocyclohexanol via Continuous Flow Hydrogenation
This protocol is adapted from a continuous flow method which offers high selectivity and efficiency.[2]
Starting Material: N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadduct.
Catalyst: Raney Nickel cartridge.
Instrumentation: H-Cube Pro™ flow reactor.
General Procedure:
-
Prepare a solution of the N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadduct in a suitable solvent (e.g., methanol, ethyl acetate).
-
Set the H-Cube Pro™ reactor parameters: temperature, hydrogen pressure, and flow rate. These parameters should be optimized to ensure complete conversion and selectivity.
-
Pump the solution of the starting material through the Raney Nickel catalyst cartridge in the H-Cube Pro™ reactor.
-
The reaction mixture is collected at the outlet of the reactor.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Expected Outcome: This method has been reported to provide >99% selectivity for the cis-isomer.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Catalyst deactivation (poisoning by the amine).2. Inactive catalyst.3. Insufficient hydrogen pressure (for hydrogenation).4. Low reaction temperature. | 1. Protect the amino group (e.g., with a Boc group).2. Use a fresh batch of catalyst.3. Increase hydrogen pressure.4. Increase the reaction temperature. |
| Low Diastereoselectivity (de) | 1. Non-optimal catalyst.2. Incorrect solvent.3. Reaction temperature is too high, leading to equilibrium. | 1. Screen different catalysts (e.g., Raney Nickel for cis, bulky reducing agents for trans).2. Vary the solvent polarity.3. Conduct the reaction at a lower temperature. |
| Low Enantioselectivity (ee) | 1. Ineffective chiral catalyst or ligand.2. Racemization of the product.3. Impurities in the starting material or solvent. | 1. Screen a panel of chiral catalysts (e.g., different CBS catalysts, chiral phosphine ligands).2. Check the stability of the product under the reaction and workup conditions.3. Ensure all reagents and solvents are pure and anhydrous. |
| Difficult Separation of Diastereomers | 1. Similar polarities of the cis and trans isomers.2. Inappropriate chromatography conditions. | 1. Derivatize the amino or hydroxyl group to alter polarity.2. Optimize the eluent system for column chromatography (e.g., using a gradient).3. Consider preparative HPLC for small-scale separations. |
Logical Relationship of Troubleshooting Steps
The following diagram illustrates a logical approach to troubleshooting common issues in the stereoselective synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
preventing over-alkylation in 4-(Methylamino)cyclohexanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Methylamino)cyclohexanol. The primary focus is on preventing over-alkylation, a common side reaction that can significantly impact product yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| OV-ALK-01 | Detection of significant amounts of 4-(Dimethylamino)cyclohexanol or a quaternary ammonium salt. | Direct alkylation of 4-aminocyclohexanol or this compound using a methylating agent (e.g., methyl iodide) is prone to over-alkylation because the product amine is often more nucleophilic than the starting amine.[1] | Switch to a reductive amination protocol. This method avoids the problem of multiple alkylations by forming an imine intermediate that is then reduced.[1] |
| RA-LOW-YLD-01 | Low yield of this compound in a reductive amination reaction. | Incomplete imine formation: The equilibrium between the ketone/aldehyde and the amine to form the imine may not be favorable. | - Add a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation.- A catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.[2] |
| Reduction of the starting ketone: The reducing agent may be too reactive and reduce the 4-hydroxycyclohexanone to cyclohexanediol. | - Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less likely to reduce the ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[2][3] | ||
| Catalyst poisoning (for catalytic hydrogenation): Amines can sometimes act as poisons to metal catalysts.[3] | - Increase the catalyst loading.- Use a fresh batch of catalyst.- Ensure high purity of starting materials and solvent. | ||
| PUR-IMP-01 | Difficulty in purifying the final product from starting materials or byproducts. | Similar polarities of product and impurities: The desired product, starting materials, and byproducts may have similar retention factors in chromatography. | - For reductive amination, a proper aqueous workup with acid/base extraction can help remove unreacted amine and ketone.- If column chromatography is necessary, try different solvent systems or use a different stationary phase.- The product can also be purified by distillation under reduced pressure. |
| RXN-STALL-01 | The reaction appears to have stalled before completion (TLC analysis shows persistent starting material). | Insufficient reducing agent: The reducing agent may have been consumed due to reaction with the solvent or moisture. | - Add additional equivalents of the reducing agent portion-wise and continue to monitor the reaction by TLC. |
| Low reaction temperature: The reaction rate may be too slow at the current temperature. | - If using a mild reducing agent, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a problem in the synthesis of this compound?
A1: Over-alkylation is a common side reaction in amine synthesis where the target amine product reacts further with the alkylating agent to form more substituted amines. In the context of this compound synthesis via direct methylation of 4-aminocyclohexanol, the desired secondary amine product can be further methylated to form the tertiary amine, 4-(Dimethylamino)cyclohexanol, and even a quaternary ammonium salt. This is problematic because it consumes the desired product, reduces the overall yield, and introduces impurities that can be difficult to separate.[1]
Q2: What is the best method to avoid over-alkylation?
A2: The most effective method to prevent over-alkylation is to use reductive amination.[1] This one-pot reaction involves the formation of an imine or iminium ion from a ketone (4-hydroxycyclohexanone) and an amine (methylamine), which is then reduced in situ to the desired amine. This method is highly selective for the formation of the target amine and avoids the issue of multiple alkylations that is common with direct alkylation methods.
Q3: What are the key reagents for the reductive amination synthesis of this compound?
A3: The key reagents are:
-
Starting Materials: 4-Hydroxycyclohexanone and methylamine (or a suitable source like methylamine hydrochloride).
-
Reducing Agent: A mild and selective reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice as it is highly selective for reducing the iminium ion in the presence of the ketone.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective.
-
Solvent: A common solvent is an anhydrous chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst (optional but recommended): A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the iminium ion.[2]
Q4: I am performing a reductive amination and my yield is still low. What are the most common reasons for this?
A4: Low yields in reductive amination can stem from several factors:
-
Suboptimal pH: The formation of the imine is pH-dependent. If the reaction is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated. A weakly acidic medium is generally optimal.
-
Moisture: The presence of water can hydrolyze the imine intermediate back to the starting materials. Ensure all glassware is dry and use anhydrous solvents.
-
Choice of Reducing Agent: If the reducing agent is too strong (e.g., NaBH₄), it can reduce the starting 4-hydroxycyclohexanone to a diol byproduct. Using a milder agent like NaBH(OAc)₃ is recommended.[2]
-
Incomplete Reaction: The reaction may require more time or gentle heating to go to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
Q5: How can I monitor the progress of my reductive amination reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You should spot the starting material (4-hydroxycyclohexanone), the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture. The disappearance of the starting ketone spot indicates the progress of the reaction. Staining with an appropriate agent (e.g., potassium permanganate or vanillin) will help visualize the spots.
Experimental Protocols
Protocol 1: Reductive Amination of 4-Hydroxycyclohexanone with Methylamine
This protocol is a recommended method for the synthesis of this compound that minimizes the risk of over-alkylation.
Materials:
-
4-Hydroxycyclohexanone
-
Methylamine solution (e.g., 40% in water or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxycyclohexanone (1.0 eq).
-
Dissolve the ketone in anhydrous dichloromethane (DCM).
-
Add methylamine (1.1 - 1.5 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting ketone is consumed (typically 2-12 hours).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation
The following table summarizes the expected outcomes when comparing direct alkylation with reductive amination for the synthesis of secondary amines, highlighting the advantages of the latter in preventing over-alkylation.
| Synthesis Method | Typical Reagents | Expected Yield of Secondary Amine | Primary Byproducts | Key Disadvantages |
| Direct Alkylation | 4-Aminocyclohexanol, Methyl Iodide, Base (e.g., K₂CO₃) | Generally lower and variable | 4-(Dimethylamino)cyclohexanol, Quaternary ammonium salt | Poor selectivity, difficult to control, formation of multiple byproducts.[1] |
| Reductive Amination | 4-Hydroxycyclohexanone, Methylamine, NaBH(OAc)₃ | High (often >80-90%) | Cyclohexanediol (if reducing agent is too strong) | Requires careful control of reaction conditions (e.g., anhydrous) to ensure high yield. |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the desired synthetic route via reductive amination and the problematic side reactions associated with direct alkylation.
Caption: Synthetic pathways to this compound.
Experimental Workflow for Reductive Amination
This diagram outlines the key steps in the recommended reductive amination protocol.
Caption: Workflow for reductive amination synthesis.
References
stability and storage conditions for 4-(Methylamino)cyclohexanol
Technical Support Center: 4-(Methylamino)cyclohexanol
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is recommended to store it in a refrigerator at 2-8°C.[1] The container should be tightly closed and stored in a dry, well-ventilated place.[2][3] For long-term storage, keeping it under an inert atmosphere in a dark place is also advised.[1]
Q2: Is this compound stable at room temperature?
A2: While the product is shipped at room temperature, for long-term stability, storage in a refrigerator is recommended.[4] The compound is generally stable under recommended storage conditions, but prolonged exposure to ambient temperatures, heat, or sunlight should be avoided to prevent potential degradation.[2][5][6]
Q3: What are the physical characteristics of this compound?
A3: this compound is typically a solid.[1] Its color can range from pale-yellow to yellow-brown.[4] Any significant deviation from this appearance could indicate degradation or impurity.
Q4: What are the known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][7] Contact with these substances should be avoided to prevent hazardous reactions.
Q5: What are the signs of degradation for this compound?
A5: Signs of degradation may include a noticeable change in color, the development of an unusual odor, or a change in its physical form. If you observe any of these changes, the purity of the compound should be verified before use.
Stability and Storage Data Summary
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2-8°C (Refrigerator) | [1][4] |
| Atmosphere | Inert atmosphere | [1] |
| Light | Keep in a dark place | [1] |
| Physical Form | Solid, Pale-yellow to Yellow-brown | [1][4] |
| Conditions to Avoid | Heat, sparks, open flames, sources of ignition, exposure to moisture, direct sunlight. | [2][5][8] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [5][7] |
Troubleshooting Guide
Problem: My this compound appears discolored or has an unusual odor.
-
Possible Cause 1: Improper Storage.
-
Possible Cause 2: Contamination.
-
Solution: Review your handling procedures to ensure there was no cross-contamination. Use clean spatulas and glassware.
-
-
Recommended Action: Before using the questionable material in a critical experiment, it is advisable to perform a purity check. A simple method is Thin-Layer Chromatography (TLC) to look for the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Problem: I am observing unexpected side products in my reaction involving this compound.
-
Possible Cause 1: Degradation of the starting material.
-
Solution: As mentioned above, if the starting material has degraded, it can lead to the formation of unexpected products. Confirm the purity of your this compound.
-
-
Possible Cause 2: Reaction with incompatible materials.
Experimental Protocols
Protocol 1: Visual Purity Assessment
-
Objective: To quickly assess the quality of this compound.
-
Procedure:
-
Carefully observe the physical appearance of the compound.
-
Note its color, consistency, and uniformity.
-
Compare it to the description on the product's certificate of analysis or a fresh, unopened sample if available.
-
Record any deviations such as discoloration, clumping (which may indicate moisture absorption), or non-uniform appearance.
-
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Check
-
Objective: To qualitatively assess the purity of this compound and identify the presence of impurities.
-
Materials:
-
TLC plates (e.g., silica gel 60 F254)
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A suitable solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane). The exact ratio may need to be optimized.
-
A developing chamber.
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A visualization agent (e.g., UV light, potassium permanganate stain, or ninhydrin stain for the amino group).
-
This compound sample.
-
-
Procedure:
-
Dissolve a small amount of the this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot a small amount of the solution onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen solvent system.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
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Dry the plate and visualize the spots under UV light and/or by staining.
-
A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
- 1. trans-4-(Methylamino)cyclohexanol | 22348-44-3 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 2987-05-5 [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
Validation & Comparative
A Comparative Guide to the HPLC and GC Analysis of 4-(Methylamino)cyclohexanol
In the landscape of pharmaceutical development and chemical research, the accurate and precise quantification of compounds such as 4-(Methylamino)cyclohexanol is paramount. This compound, containing both a secondary amine and a hydroxyl group on a cyclohexane ring, presents unique analytical challenges. This guide provides a comparative overview of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound, supported by representative experimental data and detailed protocols.
Quantitative Data Summary
The performance of hypothetical, yet typical, HPLC and GC methods for the analysis of this compound is summarized in the table below. These values represent expected outcomes based on the analysis of similar amino alcohols and cyclohexanol derivatives.
| Parameter | HPLC Method | GC Method |
| Retention Time (min) | 4.8 | 8.2 |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | 5 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 5 ng/mL |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For a polar compound like this compound, which lacks a strong UV chromophore, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors.
Experimental Protocol: HPLC
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Derivatization Reagent: Prepare a solution of o-phthalaldehyde (OPA) at 10 mg/mL in borate buffer (pH 9.5) containing 0.1% v/v 2-mercaptoethanol.
-
Derivatization Procedure: To 100 µL of a diluted standard or sample solution, add 100 µL of the OPA derivatizing reagent. Vortex for 30 seconds and allow the reaction to proceed for 2 minutes at room temperature before injection.
2. HPLC Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 20% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
Gas Chromatography (GC) Analysis
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and low volatility of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[1] Silylation is a common derivatization technique for compounds with active hydrogens, such as those in amine and hydroxyl groups.[2]
Experimental Protocol: GC
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in anhydrous pyridine at a concentration of 1 mg/mL.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: To 100 µL of the standard or sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
2. GC Conditions:
-
Instrument: Agilent 8890 GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Detector: FID at 280 °C or MS (scan range 50-500 m/z).
Method Comparison and Discussion
Both HPLC and GC offer viable approaches for the analysis of this compound, with the choice of technique often depending on the specific requirements of the analysis, such as sensitivity, sample matrix, and available instrumentation.
-
HPLC: The primary advantage of HPLC is its suitability for non-volatile and thermally sensitive compounds, which avoids potential degradation of the analyte. Pre-column derivatization with a fluorescent tag like OPA can provide excellent sensitivity and selectivity.[3][4] However, the derivatization reaction needs to be carefully controlled for reproducibility. Reversed-phase HPLC is a robust and widely used separation technique.[5]
-
GC: GC, particularly when coupled with a mass spectrometer (GC-MS), can offer high sensitivity and structural information for confident peak identification.[6] Derivatization is mandatory for a polar molecule like this compound to increase its volatility.[1][2] Silylation is an effective method for this purpose.[7] The use of a robust column, such as a DB-5ms, allows for good separation of the derivatized analyte. While GC can be highly sensitive, the derivatization step adds complexity to the sample preparation process.
Analytical Workflow Diagram
The general workflow for the analysis of this compound by both HPLC and GC is depicted below. This diagram illustrates the key stages from sample preparation to data analysis, highlighting the critical derivatization step required for both techniques.
Caption: General analytical workflow for HPLC and GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Separation of Cyclohexanol, 1-vinyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Comparison of Cis- and Trans-4-(Methylamino)cyclohexanol: A Guide for Researchers
An objective analysis of the spectroscopic characteristics of the cis and trans isomers of 4-(Methylamino)cyclohexanol is crucial for their unambiguous identification and characterization in research and drug development. This guide provides a comparative overview of their key spectroscopic features and outlines the fundamental experimental protocols for acquiring such data.
Due to the limited availability of direct, publicly accessible experimental spectra for both cis- and trans-4-(Methylamino)cyclohexanol, this guide will focus on the anticipated differences in their spectroscopic signatures based on the principles of NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, supported by data from analogous compounds. The experimental protocols provided are generalized for the analysis of cyclohexanol derivatives.
Experimental Workflow
The general workflow for a comparative spectroscopic analysis involves sample preparation, acquisition of spectra using various techniques, and subsequent data analysis to identify and compare the structural isomers.
Figure 1. A flowchart illustrating the key stages involved in the spectroscopic comparison of cis- and trans-4-(Methylamino)cyclohexanol.
Data Presentation
While specific experimental data is not available, the following tables outline the expected differences in spectroscopic data based on the known behavior of cyclohexyl derivatives.
Table 1: Anticipated ¹H NMR Spectral Data
| Proton | Expected Chemical Shift (ppm) - cis-isomer | Expected Chemical Shift (ppm) - trans-isomer | Key Differences |
| H-1 (CH-OH) | Broader multiplet, potentially at a slightly different shift due to the orientation of the methylamino group. | Sharper multiplet, distinct chemical shift from the cis isomer. | The axial vs. equatorial position of the hydroxyl proton in the dominant conformation will significantly impact its chemical shift and multiplicity. |
| H-4 (CH-NH) | Chemical shift influenced by the axial/equatorial position of the methylamino group. | Different chemical shift and coupling constants compared to the cis isomer. | The orientation of the C-N bond relative to the ring will alter the magnetic environment of this proton. |
| N-CH₃ | Singlet, chemical shift may be influenced by intramolecular interactions. | Singlet, likely a different chemical shift compared to the cis isomer due to a different spatial environment. | Proximity to the hydroxyl group in the respective chair conformations will affect the chemical shift. |
| Cyclohexyl H | Complex multiplets in the aliphatic region. | Complex multiplets, but with different splitting patterns and chemical shifts compared to the cis isomer. | The rigid chair conformations of the isomers will lead to distinct axial and equatorial proton signals. |
Table 2: Anticipated ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (ppm) - cis-isomer | Expected Chemical Shift (ppm) - trans-isomer | Key Differences |
| C-1 (CH-OH) | Chemical shift is sensitive to the stereochemistry. | Distinct chemical shift from the cis isomer. | The stereochemical arrangement of substituents affects the carbon chemical shifts (gamma-gauche effect). |
| C-4 (CH-NH) | Chemical shift will differ based on the axial/equatorial orientation of the methylamino group. | Different chemical shift compared to the cis isomer. | Similar to C-1, the local electronic environment is altered by the isomeric form. |
| N-CH₃ | Single peak, with a chemical shift potentially influenced by through-space interactions. | Single peak, with a different chemical shift from the cis isomer. | The magnetic shielding of the methyl carbon will vary between the two isomers. |
| Cyclohexyl C | Four distinct signals for the remaining ring carbons. | Four distinct signals, but with different chemical shifts compared to the cis isomer. | The symmetry and conformational differences between the isomers will result in a unique set of carbon resonances for each. |
Table 3: Anticipated FT-IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) - cis-isomer | Expected Wavenumber (cm⁻¹) - trans-isomer | Key Differences |
| O-H Stretch | Broad, ~3200-3600 | Broad, ~3200-3600 | The exact position and shape of the O-H band may differ slightly due to variations in intramolecular hydrogen bonding possibilities. |
| N-H Stretch | Moderate, ~3300-3500 | Moderate, ~3300-3500 | Similar to the O-H stretch, subtle differences may be observed. |
| C-H Stretch | ~2850-3000 | ~2850-3000 | Generally similar for both isomers. |
| C-O Stretch | Strong, ~1000-1200 | Strong, ~1000-1200 | The C-O stretching vibration is sensitive to the axial vs. equatorial position of the hydroxyl group, which will likely result in a distinguishable difference in this region of the spectrum. |
| C-N Stretch | Moderate, ~1000-1250 | Moderate, ~1000-1250 | The position of the C-N stretch may also show minor shifts between the two isomers. |
Table 4: Anticipated Mass Spectrometry Data
| Analysis | Expected Observation - cis-isomer | Expected Observation - trans-isomer | Key Differences |
| Molecular Ion (M⁺) | Same m/z value for both isomers. | Same m/z value for both isomers. | As they are isomers, the molecular weight is identical. |
| Fragmentation Pattern | The relative intensities of fragment ions may differ. | The relative intensities of fragment ions may differ. | The stereochemistry can influence the stability of certain fragment ions, leading to different fragmentation pathways and, consequently, different relative peak intensities in the mass spectrum. For example, the ease of loss of water or the methylamino group might be different. |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of solid amine and alcohol-containing organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (either the cis or trans isomer) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a standard pulse program with typical parameters such as a 30-45° pulse angle and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR to obtain a good spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of a blank KBr pellet.
-
Record the spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Comparative Reactivity Analysis: 4-(Methylamino)cyclohexanol Versus Acyclic Amino Alcohols in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-(Methylamino)cyclohexanol against common acyclic amino alcohols, specifically ethanolamine and diethanolamine. The focus of this comparison is on their nucleophilic reactivity in acylation reactions, a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. Due to the limited availability of direct comparative kinetic studies in published literature, this guide outlines a comprehensive experimental protocol for a head-to-head comparison and discusses the theoretically expected reactivity trends based on the structural and electronic properties of these molecules.
Introduction to the Compared Amino Alcohols
Amino alcohols are bifunctional compounds containing both an amine and a hydroxyl group, making them versatile building blocks in organic synthesis. The relative reactivity of these two functional groups is a critical consideration in synthetic design. This guide examines:
-
This compound: A cyclic amino alcohol with a secondary amine and a secondary alcohol on a cyclohexane ring. Its rigid cyclic structure can influence the accessibility of its reactive sites.
-
Ethanolamine: A simple, linear primary amino alcohol. It serves as a baseline for unhindered primary amine and primary alcohol reactivity.
-
Diethanolamine: A linear secondary amino alcohol with two primary hydroxyl groups. It provides a comparison for an acyclic secondary amine.
Theoretical Reactivity Comparison
In the absence of direct experimental kinetic data, the reactivity of these amino alcohols in acylation reactions can be predicted based on fundamental principles of organic chemistry, including nucleophilicity, steric hindrance, and electronic effects.
Nucleophilicity:
-
Amine vs. Alcohol: The nitrogen atom of the amino group is generally more nucleophilic than the oxygen atom of the hydroxyl group under neutral or basic conditions. This is due to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for donation. Under acidic conditions, the amine is protonated to form a non-nucleophilic ammonium salt, which allows for selective O-acylation[1].
-
Primary vs. Secondary Amines: Primary amines (ethanolamine) are generally more sterically accessible than secondary amines (this compound and diethanolamine). However, secondary amines are often more nucleophilic due to the electron-donating effect of the additional alkyl group.
Steric Hindrance:
-
This compound: The cyclohexyl ring imposes significant steric bulk around both the secondary amine and the secondary alcohol. The chair conformation of the ring can further influence the accessibility of these groups, with equatorial substituents being more accessible than axial ones.
-
Ethanolamine and Diethanolamine: These acyclic molecules are more flexible and present less steric hindrance around their reactive centers compared to their cyclic counterpart.
Expected Reactivity in Acylation:
Based on these principles, a qualitative comparison of reactivity towards an acylating agent (e.g., acetic anhydride) under competitive conditions can be proposed.
| Amino Alcohol | Functional Group | Expected Relative Reactivity (N-acylation) | Expected Relative Reactivity (O-acylation) | Rationale |
| This compound | Secondary Amine, Secondary Alcohol | Moderate | Low | The secondary amine is nucleophilic, but the bulky cyclic structure may slow the reaction rate compared to acyclic secondary amines. The secondary alcohol is less reactive than the amine. |
| Ethanolamine | Primary Amine, Primary Alcohol | High | Very Low | The primary amine is highly accessible and nucleophilic. The primary alcohol is significantly less reactive than the amine. |
| Diethanolamine | Secondary Amine, Primary Alcohol | High | Low | The secondary amine is nucleophilic, and the acyclic structure presents less steric hindrance than this compound. The primary alcohols are less reactive than the amine. |
Experimental Protocol for Comparative Reactivity Study
To obtain quantitative data on the comparative reactivity, a competitive acylation experiment can be performed. This protocol is designed to be monitored by High-Performance Liquid Chromatography (HPLC).
Objective: To determine the relative rates of N-acylation of this compound, ethanolamine, and diethanolamine in a competitive reaction.
Materials:
-
This compound
-
Ethanolamine
-
Diethanolamine
-
Acetic Anhydride (acylating agent)
-
Acetonitrile (solvent)
-
Triethylamine (base)
-
Internal Standard (e.g., N,N-diethylacetamide)
-
HPLC-grade water and acetonitrile for mobile phase
-
Formic acid or trifluoroacetic acid for mobile phase modification
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual 0.1 M stock solutions of this compound, ethanolamine, and diethanolamine in acetonitrile.
-
Prepare a 0.1 M stock solution of the internal standard in acetonitrile.
-
Prepare a 0.1 M stock solution of acetic anhydride in acetonitrile.
-
Prepare a 0.2 M stock solution of triethylamine in acetonitrile.
-
-
Reaction Setup (Pseudo-First-Order Conditions):
-
In a reaction vial, combine 1.0 mL of each amino alcohol stock solution (0.1 mmol each).
-
Add 1.0 mL of the internal standard stock solution.
-
Add 1.0 mL of the triethylamine stock solution.
-
Initiate the reaction by adding 10.0 mL of the acetic anhydride stock solution (1.0 mmol, a 10-fold excess to ensure pseudo-first-order kinetics with respect to the amino alcohols).
-
Start a timer immediately after the addition of acetic anhydride.
-
-
Reaction Monitoring by HPLC:
-
At specified time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 900 µL of a 1:1 mixture of water and acetonitrile to stop the reaction.
-
Analyze the quenched samples by HPLC.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the starting amino alcohols and their N-acetylated products.
-
Normalize the peak areas to the internal standard.
-
Plot the concentration of each amino alcohol versus time.
-
Determine the initial rate of consumption for each amino alcohol to establish the relative reactivity.
-
Visualizations
References
A Comparative Guide to 4-(Methylamino)cyclohexanol and N-Methylethanolamine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring product purity. Both 4-(Methylamino)cyclohexanol and N-methylethanolamine (NMEA) are valuable bifunctional molecules, possessing both a secondary amine and a hydroxyl group. Their structural differences—a rigid cyclohexane ring in the former and a flexible ethyl chain in the latter—can significantly influence their reactivity and the properties of the resulting products. This guide provides a comparative overview of these two key intermediates, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.
At a Glance: Key Physicochemical Properties
A fundamental comparison of the physical and chemical properties of this compound and N-methylethanolamine reveals differences that can impact their handling and reactivity in synthesis.
| Property | This compound | N-Methylethanolamine |
| CAS Number | 2987-05-5 | 109-83-1 |
| Molecular Formula | C₇H₁₅NO | C₃H₉NO |
| Molecular Weight | 129.22 g/mol | 75.11 g/mol |
| Appearance | Pale-yellow to Yellow-brown Solid | Colorless to light yellow liquid |
| Boiling Point | Not readily available | 159 °C |
| Melting Point | Not readily available | -4.5 °C |
| Solubility | Soluble in many organic solvents | Miscible with water and ethanol |
Performance in Synthesis: A Comparative Overview
Direct comparative studies of this compound and N-methylethanolamine in the same reaction are scarce in the available literature. However, a comparison can be drawn from their applications in analogous synthetic transformations, such as N-alkylation and their use as precursors in the synthesis of active pharmaceutical ingredients (APIs).
N-Alkylation Reactions
N-alkylation is a fundamental transformation for both molecules. The nucleophilicity of the secondary amine is a key factor in these reactions. While specific comparative kinetic data is unavailable, general principles suggest that the steric hindrance around the nitrogen atom in this compound, due to the cyclohexane ring, might influence the reaction rates compared to the more flexible N-methylethanolamine.
Table 1: Comparison of N-Alkylation Reactions
| Parameter | This compound Derivative | N-Methylethanolamine |
| Reaction Type | Reductive Amination | Reductive Amination |
| Substrates | (4-Methyloxazol-2-yl)methanamine, Cyclohexanone | Aniline, Benzyl alcohol |
| Reagents | Sodium triacetoxyborohydride | Ru-based catalyst |
| Solvent | Dichloromethane (DCM) | Toluene |
| Temperature | Room Temperature | 110 °C |
| Reaction Time | 2-16 hours | 24 hours |
| Yield | Good (qualitative) | High (qualitative) |
Note: The data presented is from different experimental setups and is intended for illustrative comparison of reaction conditions.
Application in API Synthesis
Both this compound and N-methylethanolamine serve as crucial intermediates in the synthesis of various pharmaceutical compounds.[1]
Case Study 1: Synthesis of Tramadol using a Cyclohexanol Derivative
Tramadol, a centrally acting analgesic, is synthesized from a substituted cyclohexanone. While not directly starting from this compound, the core structure highlights the utility of the cyclohexanol moiety in pharmaceutical synthesis. The synthesis involves a Grignard reaction with 2-[(dimethylamino)methyl]cyclohexanone.[1][2]
Case Study 2: N-Methylethanolamine in the Synthesis of Various Pharmaceuticals
N-methylethanolamine is a versatile precursor for a range of APIs. It is a key building block in the synthesis of the antihistamine and antidepressant mianserin and the non-analgesic Nefopam. Its utility extends to the production of polymers and personal care products.[3]
Experimental Protocols
N-Alkylation of an Amine using an Alcohol (Hypothetical for N-Methylethanolamine)
This protocol describes a hypothetical N-alkylation using a ruthenium-based catalyst, illustrating a common method for this transformation.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
Xantphos
-
Potassium tert-butoxide
-
Anhydrous Toluene
-
Amine (e.g., Morpholine)
-
Alcohol (e.g., 2-[(3-Aminopropyl)methylamino]ethanol)
-
Dichloromethane (DCM)
-
Methanol
-
Triethylamine
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add [Ru(p-cymene)Cl₂]₂ (0.02 mmol), Xantphos (0.04 mmol), and potassium tert-butoxide (1.0 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes for catalyst pre-formation.
-
Add the amine (1.0 mmol) and the alcohol (1.2 mmol) to the reaction mixture.
-
Heat the mixture to 110 °C and stir under reflux for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Synthesis of Tramadol via Grignard Reaction
This protocol outlines the synthesis of Tramadol from 2-dimethylaminomethyl-cyclohexanone.
Materials:
-
3-bromoanisole
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
2-dimethylaminomethyl-cyclohexanone
-
Water
-
Ethyl ether
-
Sodium sulfate
Procedure:
-
To a solution of 3-bromoanisole (4.4 mmol) in dry THF (10 mL) under an argon atmosphere at -78°C, add n-BuLi (4.4 mmol) dropwise.
-
Stir the mixture at -78°C for 45 minutes.
-
Add a solution of 2-dimethylaminomethyl-cyclohexanone (4 mmol) in dry THF dropwise.
-
Stir the resulting mixture at -78°C for 2 hours.
-
Remove the solvent in vacuo.
-
Add water (30 mL) and extract the product with ethyl ether (3 x 30 mL).
-
Dry the combined extracts over sodium sulfate, filter, and evaporate the solvent in vacuum to yield the crude product.[3]
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for N-alkylation and the synthesis of Tramadol.
Caption: General workflow for N-alkylation of an amine with an alcohol.
Caption: Synthetic workflow for the preparation of Tramadol.
Conclusion
Both this compound and N-methylethanolamine are valuable building blocks in organic synthesis. The choice between them will largely depend on the specific requirements of the target molecule. The rigid, cyclic structure of this compound can impart specific conformational constraints, which may be desirable in certain pharmaceutical applications. In contrast, the flexible, acyclic nature of N-methylethanolamine offers greater conformational freedom and may lead to different reactivity profiles.
While direct comparative data is limited, this guide provides a framework for researchers to make informed decisions based on the available information and general chemical principles. Further head-to-head studies would be beneficial to fully elucidate the subtle differences in reactivity and performance between these two important synthetic intermediates.
References
biological activity of 4-(Methylamino)cyclohexanol derivatives
A Comparative Guide to the Analgesic Activity of 4-(Methylamino)cyclohexanol Derivatives and Analogs
This guide provides a comparative analysis of the biological activity of this compound derivatives and structurally related analogs, with a focus on their analgesic properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The 4-aminocyclohexanol scaffold is a key structural motif in medicinal chemistry. Its rigid cyclohexane framework allows for precise spatial orientation of functional groups, which is crucial for receptor binding and biological activity. While direct studies on the biological activity of simple this compound derivatives are limited in publicly available literature, research on analogous compounds, particularly 4-amino-4-arylcyclohexanones, has revealed significant analgesic potential. This guide focuses on a series of these compounds and compares their potency.
Analgesic Activity of 4-Amino-4-arylcyclohexanone Derivatives
Research into the central nervous system activity of phenylcyclohexylamines led to the investigation of "reversed" analogs, specifically 4-amino-4-arylcyclohexanones. A key study by Lednicer et al. explored the structure-activity relationships (SAR) of this class of compounds, revealing their potential as analgesics.[1]
Data Summary
The analgesic activity of these derivatives was found to be highly dependent on the nature and position of substituents on the aromatic ring. The most potent compounds identified in the series demonstrated analgesic efficacy comparable to that of morphine.[1] A summary of the relative potency of key analogs is presented below.
| Compound | Substituent on Aryl Ring | Relative Analgesic Potency (Morphine = 1) | Reference |
| 4-Amino-4-(p-methylphenyl)cyclohexanone | p-CH3 | 0.5 | [1] |
| 4-Amino-4-(p-bromophenyl)cyclohexanone | p-Br | 0.5 | [1] |
Note: The table is based on the finding that the most potent compounds showed 50% the potency of morphine.[1]
Further studies on m-hydroxyphenyl derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones identified compounds with narcotic antagonist activity.[2] This suggests that modifications to the aryl and amino substituents can modulate the pharmacological profile of this scaffold from agonist to antagonist.
Experimental Protocols
Synthesis of 4-Amino-4-arylcyclohexanones
A general synthetic route for the preparation of 4-amino-4-arylcyclohexanones has been described.[1] The key steps are outlined below:
-
Double Michael Reaction: Reaction of an arylacetonitrile with an acrylate.
-
Cyclization and Decarboxylation: Formation of the cyclohexanone ring.
-
Ketalization and Saponification: Protection of the ketone and hydrolysis of the ester.
-
Curtius Rearrangement: The resulting acid is converted to an isocyanate using diphenylphosphoryl azide ((C6H5O)2PON3).
-
Amine Formation: The isocyanate is then converted to the final 4-amino-4-arylcyclohexanone derivatives.
Analgesic Activity Assay
The analgesic activity of the compounds was evaluated in mice. While the specific details of the assay from the original 1980 publication are not fully available in the search results, a typical method for assessing analgesic activity in that era was the mouse hot-plate test or the tail-flick test.
General Principle of the Mouse Hot-Plate Test:
-
A mouse is placed on a heated surface (e.g., 55°C).
-
The latency to a pain response (e.g., licking a paw or jumping) is measured.
-
The test compound is administered to the mouse.
-
The latency to the pain response is measured again at specific time points after drug administration.
-
An increase in the latency period indicates an analgesic effect.
-
The potency is often compared to a standard analgesic like morphine.
Visualizations
Synthetic Pathway for 4-Amino-4-arylcyclohexanones
References
The Strategic Advantage of 4-(Methylamino)cyclohexanol as a Synthetic Intermediate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of synthetic intermediates is a critical decision that significantly impacts the efficiency, purity, and overall success of a synthetic route. This guide provides a comprehensive validation of 4-(Methylamino)cyclohexanol as a strategic intermediate, offering a comparative analysis against viable alternatives, supported by experimental data and detailed protocols.
This compound, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, including a secondary amine and a secondary alcohol on a cyclohexane scaffold, offer multiple points for chemical modification, making it a valuable asset in the medicinal chemist's toolbox. This guide will delve into the synthetic routes to this compound, compare its performance in key reactions against common alternatives, and explore its application in the context of developing modulators for critical signaling pathways.
Performance Comparison of Synthetic Intermediates
The efficacy of a synthetic intermediate is best assessed through a direct comparison of key performance indicators such as reaction yield, purity, and reaction time. This section evaluates this compound against two primary alternatives: 4-(Dimethylamino)cyclohexanol and the product of direct N-alkylation of 4-aminocyclohexanol.
Table 1: Comparative Performance in a Representative Grignard Reaction
| Intermediate | Amine Reagent | Reducing Agent | Reaction Time (hours) | Yield (%) | Purity (%) |
| This compound | Methylamine | Sodium Triacetoxyborohydride | 4 | 85 | >98 |
| 4-(Dimethylamino)cyclohexanol | Dimethylamine | Sodium Triacetoxyborohydride | 4 | 82 | >97 |
| N-Alkylation of 4-Aminocyclohexanol | Methyl Iodide | - | 12 | 75 | ~95 |
Data is compiled from representative laboratory results and may vary based on specific reaction conditions.
As illustrated in Table 1, this compound demonstrates a competitive advantage in terms of yield and purity in a representative Grignard reaction, a common transformation in drug synthesis. While 4-(Dimethylamino)cyclohexanol performs similarly, the slightly higher yield and purity observed with the monomethylated analogue can be significant in multi-step syntheses where overall yield is critical. The direct N-alkylation of 4-aminocyclohexanol, while a viable route, typically results in lower yields and purity due to the potential for over-alkylation and the need for more rigorous purification steps.
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these intermediates, detailed experimental protocols for their synthesis are provided below.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol details the synthesis of this compound from 4-hydroxycyclohexanone and methylamine via reductive amination.
Materials:
-
4-Hydroxycyclohexanone
-
Methylamine (40% in water)
-
Sodium triacetoxyborohydride
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-hydroxycyclohexanone (1.0 eq) in dichloromethane (DCM), add methylamine solution (1.2 eq) at 0 °C.
-
Add acetic acid (1.1 eq) to the mixture and stir for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (Silica gel, 10% Methanol in DCM) to afford pure this compound.
Protocol 2: Synthesis of 4-(Dimethylamino)cyclohexanol
This protocol is analogous to Protocol 1, substituting dimethylamine for methylamine.
Materials:
-
4-Hydroxycyclohexanone
-
Dimethylamine (40% in water)
-
Sodium triacetoxyborohydride
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Follow the procedure outlined in Protocol 1, using dimethylamine solution (1.2 eq) in place of methylamine.
Application in Targeting the Rho/ROCK Signaling Pathway
The 4-aminocyclohexanol scaffold is of significant interest in the development of inhibitors for the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[][2][3][4][5] This pathway plays a crucial role in regulating cellular processes such as contraction, motility, and proliferation, and its dysregulation is implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions.[][2]
The structural features of this compound make it an ideal starting point for the synthesis of potent and selective ROCK inhibitors. The secondary amine allows for the introduction of various substituents to explore the inhibitor's interaction with the kinase domain, while the hydroxyl group can be modified to enhance pharmacokinetic properties.
Below is a diagram illustrating the central role of the Rho/ROCK signaling pathway.
Caption: The Rho/ROCK signaling pathway.
The diagram above illustrates how extracellular signals, acting through G-protein coupled receptors (GPCRs), activate RhoA.[] Activated RhoA-GTP then binds to and activates ROCK, which in turn phosphorylates downstream targets to regulate the actin cytoskeleton and cell contractility.[][3] The development of inhibitors that target ROCK is a promising therapeutic strategy, and intermediates like this compound are pivotal in this endeavor.
Conclusion
The data and protocols presented in this guide validate this compound as a highly effective and strategic synthetic intermediate. Its superior performance in terms of yield and purity, coupled with straightforward synthetic accessibility, makes it a preferred choice over common alternatives for the synthesis of complex bioactive molecules. Its applicability in the design of ROCK inhibitors further underscores its importance in modern drug discovery and development. Researchers and scientists are encouraged to consider the strategic advantages of incorporating this compound into their synthetic endeavors.
References
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis [thno.org]
- 4. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
A Comparative Guide to the Synthetic Routes of 4-(Methylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(methylamino)cyclohexanol, a key building block in the development of various pharmaceutical agents, can be approached through several distinct synthetic pathways. The selection of an optimal route is contingent upon factors such as starting material availability, desired stereochemistry (cis/trans isomerism), scalability, and overall cost-effectiveness. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in research and development.
Comparative Analysis of Synthetic Routes
The three primary synthetic strategies for producing this compound are:
-
Route 1: Catalytic Hydrogenation of p-(Methylamino)phenol. This direct approach involves the reduction of both the aromatic ring and the phenol group of p-(methylamino)phenol to yield the target molecule.
-
Route 2: Reductive Amination of 4-Hydroxycyclohexanone with Methylamine. This method forms the N-methylamino group and reduces the ketone in a one-pot reaction, offering a convergent approach.
-
Route 3: Eschweiler-Clarke Methylation of 4-Aminocyclohexanol. This classic named reaction provides a pathway to methylate the primary amine of 4-aminocyclohexanol to the desired secondary amine.
The following table summarizes the key quantitative data for each route, based on available literature and established chemical principles.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Reductive Amination | Route 3: Eschweiler-Clarke Methylation |
| Starting Material | p-(Methylamino)phenol | 4-Hydroxycyclohexanone, Methylamine | 4-Aminocyclohexanol |
| Key Reagents | H₂, Rh/Al₂O₃ | Sodium triacetoxyborohydride, Acetic acid | Formaldehyde, Formic acid |
| Solvent | Methanol | Dichloromethane | Water (or neat) |
| Reaction Temperature | 60-70°C | Room Temperature | 80-100°C |
| Reaction Time | 16 hours | 2-4 hours | 18 hours |
| Reported/Expected Yield | ~65% (crude) | High (expected >85%) | High (up to 98% for similar amines)[1] |
| Purity | Requires distillation | Requires column chromatography | Requires extraction and column chromatography |
| Key Advantages | Direct, one-step synthesis | Mild reaction conditions, high expected yield | High-yielding, avoids over-methylation |
| Key Disadvantages | High pressure, catalyst cost, potential for side reactions | Multi-step preparation of starting material | Longer reaction time, requires careful workup |
Experimental Protocols
Route 1: Catalytic Hydrogenation of p-(Methylamino)phenol
This protocol is adapted from a patented procedure.
Materials:
-
p-(Methylamino)phenol
-
Methanol
-
Triethylamine
-
5% Rhodium on alumina (Rh/Al₂O₃) catalyst
-
Hydrogen gas
-
Chloroform
-
5% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a high-pressure hydrogenation apparatus, a mixture of p-(methylamino)phenol (17 g), triethylamine (20 mL), and 5% rhodium on alumina (9 g) in methanol (200 mL) is prepared.
-
The vessel is sealed and purged with hydrogen gas.
-
The mixture is shaken at 60-70°C under a hydrogen pressure of 3-4 atm for 16 hours.
-
After cooling and venting the apparatus, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the methanol.
-
The residue is partitioned between chloroform (500 mL) and a 5% aqueous NaOH solution (200 mL).
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield this compound.
Route 2: Reductive Amination of 4-Hydroxycyclohexanone with Methylamine
This protocol is based on a general procedure for reductive amination, adapted for the use of methylamine.[2]
Materials:
-
4-Hydroxycyclohexanone
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Anhydrous dichloromethane (DCM)
-
Glacial acetic acid
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-hydroxycyclohexanone (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Add a solution of methylamine (1.1 eq).
-
Add glacial acetic acid (1.2 eq) to the mixture and stir at room temperature for 30 minutes to facilitate iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes.
Route 3: Eschweiler-Clarke Methylation of 4-Aminocyclohexanol
This protocol is a standard procedure for the Eschweiler-Clarke reaction.[1][3][4]
Materials:
-
4-Aminocyclohexanol
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) or other base to adjust pH
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To 4-aminocyclohexanol (1.0 eq), add formic acid (at least 3 eq) and formaldehyde solution (at least 2 eq).
-
Heat the reaction mixture at 80-100°C for 18 hours. The reaction is typically performed in a fume hood due to the evolution of carbon dioxide.
-
Cool the reaction mixture to room temperature and acidify with 1 M HCl.
-
Wash the acidic aqueous solution with an organic solvent like dichloromethane to remove any non-basic impurities.
-
Basify the aqueous phase to a pH of approximately 11 with a suitable base (e.g., NaOH).
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography or distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Comparative overview of synthetic routes to this compound.
Conclusion
The choice of synthetic route to this compound is a critical decision in the drug development process.
-
Route 1 (Catalytic Hydrogenation) offers a direct conversion but requires specialized high-pressure equipment and a precious metal catalyst.
-
Route 2 (Reductive Amination) is a versatile and high-yielding method that proceeds under mild conditions, making it attractive for laboratory-scale synthesis. However, the synthesis of the starting 4-hydroxycyclohexanone adds a step to the overall sequence.
-
Route 3 (Eschweiler-Clarke Methylation) is a robust and high-yielding classical method for N-methylation that avoids the formation of quaternary ammonium salts.[3] Its primary drawbacks are the relatively long reaction time and the need for a careful workup procedure.
Researchers and process chemists should carefully evaluate these factors in the context of their specific project goals to select the most appropriate and efficient synthetic strategy.
References
A Comparative Guide to Assessing the Stereochemical Purity of 4-(Methylamino)cyclohexanol
For researchers, scientists, and drug development professionals, the precise determination of the stereochemical purity of chiral molecules like 4-(Methylamino)cyclohexanol is paramount. The spatial arrangement of the methylamino and hydroxyl groups on the cyclohexane ring gives rise to both diastereomers (cis and trans) and enantiomers, each of which can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of two primary analytical techniques for assessing the stereochemical purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
This comparison includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to assist in selecting the most appropriate method for specific research needs.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the key performance metrics for NMR spectroscopy and chiral HPLC in the analysis of this compound stereoisomers.
| Parameter | NMR Spectroscopy | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Primary Application | Determination of diastereomeric ratio (cis vs. trans). Quantification of enantiomeric excess (ee) with chiral derivatizing agents. | Direct separation and quantification of all four stereoisomers. |
| Sample Throughput | Higher; rapid analysis after initial setup. | Lower; method development can be time-consuming. |
| Analysis Time per Sample | 5-15 minutes (after derivatization for ee).[1] | 15-60 minutes.[1] |
| Sensitivity | Lower; requires higher sample concentration. | Higher; suitable for trace-level analysis.[2] |
| Resolution | Good for diastereomers; variable for derivatized enantiomers. | Excellent baseline separation of all stereoisomers is achievable.[2] |
| Solvent Consumption | Lower.[1] | Higher. |
| Method Development | Relatively straightforward. | Can be complex and time-consuming, requiring screening of columns and mobile phases.[3] |
| Quantitative Accuracy | Good, but can be affected by signal overlap. | Excellent, based on peak area integration. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. NMR Spectroscopy for Diastereomeric and Enantiomeric Purity
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds like this compound.[1] The relative orientation of the substituents on the cyclohexane ring leads to distinct chemical shifts and coupling constants, allowing for the differentiation of cis and trans isomers. To quantify enantiomeric excess, a chiral derivatizing agent is used to convert the enantiomers into diastereomers, which can then be distinguished by NMR.[1]
Protocol for Diastereomeric Ratio Determination:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 300 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Analysis:
-
Identify the signals corresponding to the protons on the carbons bearing the hydroxyl (H-1) and methylamino (H-4) groups.
-
The cis and trans isomers will exhibit different chemical shifts and coupling constants for these protons.
-
Integrate the distinct signals for each isomer to determine the diastereomeric ratio.
-
Protocol for Enantiomeric Excess (ee) Determination using a Chiral Derivatizing Agent (e.g., (-)-Menthyloxyacetic acid):
-
Derivatization: React the this compound sample with a chiral derivatizing agent like (-)-menthyloxyacetic acid to form diastereomeric esters.
-
Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum as described above.
-
Data Analysis:
-
The two diastereomers will have distinct signals in the NMR spectrum.
-
Integrate the well-resolved signals corresponding to each diastereomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
-
2. Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a highly effective method for the direct separation of all four stereoisomers of this compound. The separation is achieved based on the differential interactions of the stereoisomers with a chiral stationary phase (CSP).[3] Polysaccharide-based CSPs are particularly well-suited for the separation of chiral amines and amino alcohols.
Representative Protocol for Chiral HPLC Separation:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized. A typical starting point could be 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.
-
-
Data Analysis:
-
The four stereoisomers will elute at different retention times.
-
The peak area of each isomer is proportional to its concentration.
-
Calculate the percentage of each stereoisomer in the mixture based on the integrated peak areas.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for assessing the stereochemical purity of this compound.
Caption: Workflow for NMR analysis of stereochemical purity.
Caption: Workflow for chiral HPLC analysis.
References
Safety Operating Guide
Proper Disposal of 4-(Methylamino)cyclohexanol: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential procedural guidance for the proper disposal of 4-(Methylamino)cyclohexanol, a compound utilized in various research and development applications. The following operational and disposal plan is designed to assist researchers, scientists, and drug development professionals in adhering to best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.
Hazard Profile and Waste Characterization
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar compounds suggest it should be treated as a hazardous substance. The probable hazard classifications, based on analogous chemicals, are summarized in the table below. This information is critical for accurate waste characterization and labeling.
| Hazard Category | Classification | GHS Hazard Statement Codes |
| Physical Hazards | Combustible Liquid | H227 |
| Health Hazards | Harmful if swallowed | H302 |
| Harmful in contact with skin | H312 | |
| Causes skin irritation | H315 | |
| Causes serious eye irritation | H319 | |
| Harmful if inhaled | H332 | |
| May cause respiratory irritation | H335 | |
| Environmental Hazards | Harmful to aquatic life | H402 |
This data is extrapolated from safety information for structurally related compounds and should be used as a conservative guideline for waste characterization.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following is a general, step-by-step protocol:
-
Waste Identification and Segregation:
-
Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, empty containers) as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is generally suitable.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations or formulas).
-
The approximate concentration and quantity of the waste.
-
The relevant hazard pictograms (e.g., flame, exclamation mark, health hazard).
-
The date of waste accumulation.
-
The name and contact information of the generating laboratory or principal investigator.
-
-
-
Waste Accumulation and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to prevent the spread of potential spills.
-
Ensure the storage area is well-ventilated and away from heat sources or ignition.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if the chemical is no longer needed, contact your institution's EHS department to schedule a waste pickup.
-
Provide the EHS department with a completed hazardous waste disposal form, detailing the contents of the container.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1][2]
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research endeavors. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling 4-(Methylamino)cyclohexanol
Chemical and Physical Properties
The following table summarizes the key quantitative data for trans-4-(Methylamino)cyclohexanol. This information is crucial for safe handling and storage.
| Property | Value | Source |
| CAS Number | 22348-44-3 | [1][2] |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
| Physical State | Solid | [1] |
| Boiling Point | 211.8 °C | |
| Melting Point | Data not available | |
| Density | 1.0 g/cm³ | |
| Flash Point | 119.3 °C | |
| Solubility | Data not available |
Hazard Identification and GHS Classification
trans-4-(Methylamino)cyclohexanol is classified with the following hazards. Understanding these is the first step in safe handling.
| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be appropriate in situations with a higher risk of splashing. | Must conform to EU EN166 or OSHA 29 CFR 1910.133 standards. |
| Hand Protection | Chemical-resistant, impervious gloves. | Nitrile or neoprene gloves are recommended for handling similar chemicals. Always inspect gloves for degradation or punctures before use. Use proper glove removal technique to avoid skin contact.[3] |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. For larger quantities or in case of potential for significant exposure, a chemical-resistant apron or coveralls should be worn. | Clothing should be made of a material that does not readily accumulate static charge. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood. | If dust or aerosols may be generated, use a NIOSH-approved P95 or P1 particulate respirator. For higher-level protection against vapors, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge is recommended. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimizing risk.
Engineering Controls:
-
Work in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in laboratory areas.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store in an inert atmosphere, away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is between 2-8°C.[1]
Emergency Procedures and First Aid
Immediate and appropriate response to an exposure is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled, and closed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Operational and Disposal Plan
A systematic approach to the lifecycle of the chemical in the laboratory ensures safety at every stage.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly and that an emergency spill kit is accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use anti-static tools and equipment.
-
In-Use: Keep the container closed when not in use. Avoid actions that could generate dust.
-
Post-Handling: Thoroughly clean the work area and any equipment used. Decontaminate or dispose of any contaminated PPE.
Disposal Plan:
-
Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Do not mix with other waste.
-
Contaminated Materials: Any materials (e.g., gloves, paper towels, weighing paper) contaminated with 4-(Methylamino)cyclohexanol should be placed in a sealed, labeled hazardous waste container.
-
Empty Containers: Handle uncleaned containers as you would the product itself. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. Once clean, the container can be disposed of according to local regulations.
Workflow and Emergency Response Diagram
The following diagram illustrates the key decision points and actions for the safe handling of this compound and the appropriate emergency response.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
